Product packaging for 3-Bromo-4-nitroindole(Cat. No.:CAS No. 126807-08-7)

3-Bromo-4-nitroindole

Cat. No.: B139827
CAS No.: 126807-08-7
M. Wt: 241.04 g/mol
InChI Key: VYQRPDVMVMLVHA-UHFFFAOYSA-N
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Description

3-Bromo-4-nitroindole, also known as this compound, is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrN2O2 B139827 3-Bromo-4-nitroindole CAS No. 126807-08-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-4-10-6-2-1-3-7(8(5)6)11(12)13/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQRPDVMVMLVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563209
Record name 3-Bromo-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126807-08-7
Record name 3-Bromo-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 3-Bromo-4-nitroindole: A Key Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-nitroindole is a substituted indole derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including the presence of a reactive bromine atom and a nitro group on the indole scaffold, make it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 126807-08-7[1][2][3][4]
Molecular Formula C₈H₅BrN₂O₂[4]
Molecular Weight 241.04 g/mol [2][3][4]
Physical Form Solid[1][5]
Purity Typically ≥97%[4]
Storage Conditions 2-8 °C[4]

Further quantitative data such as melting point, boiling point, and solubility in common solvents are not consistently reported across public sources and should be determined experimentally.

Synthesis of this compound

The regioselective synthesis of 3-nitroindoles, including this compound, can be challenging due to the potential for multiple nitration sites on the indole ring. Traditional methods often involve the use of harsh acids, which can lead to low yields and poor functional group compatibility.[6] A more recent and efficient method utilizes a non-acidic and non-metallic approach, which is detailed below.[6][7][8][9]

Experimental Protocol: Regioselective Nitration of a Brominated Indole Precursor

This protocol is adapted from a general method for the synthesis of 3-nitroindoles and can be applied to a suitable brominated indole starting material.[6][7][8][9]

Materials:

  • 4-Bromoindole (or other appropriate N-protected bromo-indole)

  • Tetramethylammonium nitrate (NMe₄NO₃)

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • Acetonitrile (CH₃CN)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate (EA)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction tube, add the bromo-indole starting material (1.0 mmol) and tetramethylammonium nitrate (1.1 mmol).

  • Dissolve the solids in acetonitrile (e.g., 5 mL).

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of trifluoroacetic anhydride (2.0 mmol) in acetonitrile (e.g., 2 mL) to the cooled reaction mixture.

  • Stir the reaction at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium carbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

Logical Workflow for the Synthesis:

G Start Start with 4-Bromoindole Reagents Add NMe4NO3 and (CF3CO)2O in CH3CN Start->Reagents Reaction Reaction at 0-5 °C Reagents->Reaction Quench Quench with sat. Na2CO3 Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification Product This compound Purification->Product

A simplified workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a critical intermediate in the synthesis of various bioactive molecules, leveraging the reactivity of both the bromo and nitro functionalities.[10][][12]

As a Synthetic Intermediate

The bromine atom at the 3-position can be readily displaced or used in cross-coupling reactions to introduce diverse substituents. The nitro group at the 4-position can be reduced to an amino group, which can then be further functionalized. This dual reactivity allows for the construction of complex molecular scaffolds.[][13]

Potential Synthetic Transformations:

G Start This compound Suzuki Suzuki Coupling (at C3-Br) Start->Suzuki Reduction Reduction of NO2 (at C4) Start->Reduction Product1 Diverse C3-substituted 4-nitroindoles Suzuki->Product1 Product2 3-Bromo-4-aminoindole Reduction->Product2 Product3 Further Functionalization Product2->Product3

Key synthetic transformations of this compound.
In the Synthesis of Bioactive Molecules

Derivatives of nitroindoles have shown a wide range of biological activities, and this compound is a key starting material for accessing these compounds. For example, substituted indoles are being investigated as selective protease-activated receptor 4 (PAR-4) antagonists, which are potential therapeutic agents for thrombotic disorders.[14] Furthermore, derivatives of 4-nitroindole have been synthesized and evaluated as 5-HT2A receptor antagonists.[15] The pyrido[3,4-b]indole scaffold, accessible from indole precursors, has been explored for the development of potent anticancer agents.[16] The exploration of brominated indole derivatives inspired by marine natural products is also an active area of research for identifying new drug leads.[17]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

Hazard Identification: [2][3][18]

  • Causes skin irritation. (H315)

  • Causes serious eye irritation. (H319)

  • May cause respiratory irritation. (H335)

Recommended Safety Precautions: [18][19]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is between 2-8 °C.[4]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[18][19]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its strategic placement of bromo and nitro functional groups on the indole core allows for the synthesis of a diverse array of complex molecules with promising biological activities. This guide provides researchers and scientists with the foundational knowledge of its properties, synthesis, and applications, facilitating its use in the quest for novel therapeutics. As with all chemical reagents, proper safety protocols must be strictly followed during its handling and use.

References

Physicochemical Properties of 3-Bromo-4-nitroindole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-nitroindole is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its unique structural features. As a derivative of indole, a common scaffold in biologically active molecules, the addition of a bromine atom and a nitro group can significantly influence its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details established experimental protocols for their determination, and explores a potential biological signaling pathway it may modulate based on the activity of structurally related compounds.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing everything from solubility and permeability to target binding and metabolism. The available data for this compound is summarized below.

PropertyValueData Source
Molecular Formula C₈H₅BrN₂O₂[1]
Molecular Weight 241.04 g/mol [1]
Appearance Light brown to brown solid[2]
Melting Point 115-117 °C (decomposes)[2]
Boiling Point 417.6 °C (Predicted)Not Available
pKa 13.10 ± 0.30 (Predicted)[2]
Solubility Data not available
LogP Data not available

Experimental Protocols for Physicochemical Characterization

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid. A sharp melting point range is indicative of high purity.[3]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • A small amount of dry this compound is finely powdered using a mortar and pestle.

  • The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the tube.

  • The tube is inverted and tapped gently to ensure the solid is tightly packed at the bottom to a height of 2-3 mm.[4]

  • The packed capillary tube is placed into the heating block of the melting point apparatus.

  • The sample is heated at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.

  • The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the entire sample has completely liquefied is recorded as the completion of melting.

  • The recorded range between the onset and completion of melting is reported as the melting point.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various solvents, which is crucial for formulation development and understanding its behavior in biological fluids.[5][6]

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO, phosphate-buffered saline at various pH values) in a sealed vial.

  • The vials are placed in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitated for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • After shaking, the suspensions are allowed to stand to allow for the sedimentation of undissolved solid.

  • The samples are then centrifuged at a high speed to further separate the undissolved solid from the supernatant.

  • A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent.

  • The concentration of this compound in the diluted supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

Objective: To determine the lipophilicity of this compound, a key predictor of its membrane permeability and overall drug-like properties.[7]

Apparatus:

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker

  • pH meter

  • Analytical balance

  • HPLC system or UV-Vis spectrophotometer

  • n-Octanol and water (mutually saturated)

Procedure:

  • n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • A known amount of this compound is dissolved in either the n-octanol or water phase.

  • A known volume of this solution is added to a separatory funnel or centrifuge tube containing a known volume of the other phase.

  • The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

  • The mixture is then allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

  • The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is then calculated as the base-10 logarithm of P.

Potential Biological Activity and Signaling Pathway

While specific biological studies on this compound are not extensively documented, the indole scaffold and its substituted derivatives are known to exhibit a wide range of biological activities. Structurally similar compounds have shown effects on key cellular signaling pathways. For instance, 3-(2-bromoethyl)-indole has been reported to inhibit cancer cell growth and the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis, making it a significant target in drug discovery.

Below is a diagram illustrating a simplified canonical NF-κB signaling pathway, which could be a potential target for this compound.

Caption: Hypothetical inhibition of the canonical NF-κB signaling pathway by this compound.

Experimental Workflow Visualization

The systematic characterization of a novel compound like this compound follows a logical workflow. The diagram below outlines the key stages from initial synthesis to comprehensive physicochemical profiling.

Physicochemical_Workflow Purification Purification (e.g., Crystallization, Chromatography) Structure_Verification Structural Verification (NMR, MS, Elemental Analysis) Purification->Structure_Verification Purity_Assessment Purity Assessment (HPLC, Melting Point) Structure_Verification->Purity_Assessment Physicochemical_Characterization Physicochemical Characterization Purity_Assessment->Physicochemical_Characterization Solubility Solubility Determination Physicochemical_Characterization->Solubility LogP LogP Determination Physicochemical_Characterization->LogP pKa pKa Determination Physicochemical_Characterization->pKa Data_Analysis Data Analysis and Interpretation Solubility->Data_Analysis LogP->Data_Analysis pKa->Data_Analysis End Lead Optimization/ Formulation Studies Data_Analysis->End

Caption: General experimental workflow for the physicochemical characterization of a novel compound.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery. While a complete experimental profile of its physicochemical properties is not yet available in the public domain, this guide provides the foundational knowledge and standardized protocols for its comprehensive characterization. The potential for this compound to modulate key signaling pathways, such as NF-κB, based on the activity of related molecules, warrants further biological evaluation. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists working on the development of new therapeutic agents.

References

An In-depth Technical Guide to 3-Bromo-4-nitroindole: Molecular Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic approaches for 3-Bromo-4-nitroindole. This document is intended to serve as a foundational resource for researchers and professionals engaged in medicinal chemistry, chemical biology, and drug development, offering insights into the characteristics and potential applications of this substituted indole.

Core Molecular and Physicochemical Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its application in experimental settings, including reaction stoichiometry, analytical characterization, and formulation development.

PropertyValue
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
CAS Number 126807-08-7
Appearance White to off-white powder
Purity Typically ≥97%
Storage Conditions 2-8 °C, protected from light

Molecular Structure and Key Features

This compound is a derivative of indole, a ubiquitous heterocyclic scaffold in numerous biologically active compounds. The structure is characterized by a bromine atom at the 3-position and a nitro group at the 4-position of the indole ring.

The presence of both a halogen and a nitro group on the indole core imparts distinct electronic properties that can influence its chemical reactivity and biological activity. The electron-withdrawing nature of the nitro group can modulate the electron density of the indole ring system, while the bromine atom can serve as a handle for further synthetic modifications or influence binding interactions with biological targets.

Caption: Molecular structure of this compound.

Experimental Protocols: Synthetic Considerations

Proposed Synthetic Pathway:

  • N-Protection of 4-Nitroindole: The indole nitrogen of 4-nitroindole would first be protected to prevent side reactions and to direct the subsequent electrophilic substitution. Common protecting groups for indoles include Boc (tert-butyloxycarbonyl) or Ts (tosyl). For instance, 4-nitroindole can be reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as acetonitrile.

  • Bromination of N-Protected 4-Nitroindole: The resulting N-protected 4-nitroindole would then undergo electrophilic bromination. A mild brominating agent such as N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (THF) or dichloromethane (CH₂) at a controlled temperature (e.g., 0 °C to room temperature) would be suitable for the regioselective introduction of a bromine atom at the electron-rich 3-position of the indole ring.

  • Deprotection (Optional): If the final product with a free N-H is desired, the protecting group would be removed in a final step. For a Boc group, this is typically achieved by treatment with an acid like trifluoroacetic acid (TFA).

It is crucial to note that this proposed pathway is hypothetical and would require experimental optimization of reaction conditions, including stoichiometry, temperature, reaction time, and purification methods.

Potential Biological Significance and Signaling Pathways

While no specific signaling pathways involving this compound have been elucidated, the structural motifs present in the molecule suggest potential areas of biological activity. Both brominated indoles and nitroaromatic compounds are known to exhibit a range of biological effects.

  • Brominated Indoles: Many marine natural products containing a brominated indole scaffold have demonstrated potent biological activities, including antimicrobial, antiviral, and anticancer effects. The bromine atom can enhance lipophilicity, potentially improving membrane permeability, and can participate in halogen bonding, which can contribute to target binding affinity.

  • Nitroaromatic Compounds: The nitro group is a key feature in several clinically used drugs, particularly as antimicrobial and antiparasitic agents. The biological activity of many nitroaromatic compounds is often dependent on the enzymatic reduction of the nitro group within target cells, leading to the formation of reactive cytotoxic species.

Given these general activities, this compound could be investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The interplay between the bromo and nitro substituents on the indole core could lead to unique biological properties.

G Conceptual Pathway of this compound's Potential Biological Impact Molecule This compound Cell Target Cell (e.g., Cancer cell, Bacterium) Molecule->Cell Cellular Uptake Interaction Interaction with Biological Macromolecules (Proteins, DNA) Cell->Interaction Reduction Enzymatic Reduction of Nitro Group Cell->Reduction CellularEffects Cellular Effects (e.g., Apoptosis, Growth Inhibition) Interaction->CellularEffects ReactiveSpecies Generation of Reactive Nitrogen Species Reduction->ReactiveSpecies ReactiveSpecies->CellularEffects

Caption: Potential mechanisms of biological action for this compound.

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-4-nitroindole, a key intermediate in the development of various pharmacologically active compounds. This document outlines a plausible and scientifically supported synthetic pathway, including detailed experimental protocols, quantitative data, and logical workflows, designed to assist researchers in the successful preparation of this target molecule.

Synthetic Strategy

The most logical and efficient synthetic route to this compound commences with the commercially available or readily synthesized 4-nitroindole. The synthesis involves a two-step process:

  • Synthesis of the starting material, 4-nitroindole.

  • Regioselective bromination of 4-nitroindole at the C3 position.

The electron-withdrawing nature of the nitro group at the 4-position deactivates the indole ring, making the subsequent electrophilic bromination at the C3 position a critical and potentially challenging step. The selection of an appropriate brominating agent and optimized reaction conditions are paramount for achieving a successful and high-yielding synthesis.

Experimental Protocols

Step 1: Synthesis of 4-Nitroindole

The synthesis of the starting material, 4-nitroindole, can be reliably achieved following the well-established procedure from Organic Syntheses. This method involves the reaction of 2-methyl-3-nitroaniline with triethyl orthoformate to form an intermediate imidate, which is then cyclized to 4-nitroindole.

Experimental Protocol:

A. Ethyl N-(2-methyl-3-nitrophenyl)formimidate: A 1-liter, one-necked, round-bottomed flask is equipped with a Claisen condenser and a drying tube. To the flask are added 200 g (1.35 mol) of freshly distilled triethyl orthoformate, 1 g of p-toluenesulfonic acid, and 152 g (1 mol) of 2-methyl-3-nitroaniline. The solution is heated to 120°C, and the ethanol formed during the reaction is continuously distilled off over approximately 1 hour. The remaining residue is then subjected to fractional vacuum distillation to yield the imidate ester as a light-yellow solidifying oil.

B. 4-Nitroindole: To a solution of 22 g (0.15 mol) of diethyl oxalate in 50 mL of dry dimethylformamide in a 200-mL beaker, 11 g (0.13 mol) of potassium ethoxide is added under cooling with vigorous stirring. This solution is immediately poured into a 250-mL flask containing a solution of 20.8 g (0.10 mol) of ethyl N-(2-methyl-3-nitrophenyl)formimidate in 75 mL of dry dimethyl sulfoxide. The resulting deep-red solution is stirred for 1 hour at approximately 40°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solution is transferred to a 1-liter beaker, and water is added with stirring to precipitate the 4-nitroindole. The product is collected by filtration and dried.

Step Product Yield Melting Point (°C)
AEthyl N-(2-methyl-3-nitrophenyl)formimidate88%57-58
B4-Nitroindole71% (after sublimation)204-205 (subl.)
Step 2: Synthesis of this compound

The regioselective bromination of the electron-deficient 4-nitroindole at the C3 position is the key step in this synthesis. N-Bromosuccinimide (NBS) is the recommended brominating agent for this transformation due to its selectivity for the C3 position of the indole nucleus. The reaction is typically carried out in a polar aprotic solvent to facilitate the electrophilic substitution.

Experimental Protocol:

To a solution of 4-nitroindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) at 0°C under an inert atmosphere (e.g., nitrogen or argon), N-Bromosuccinimide (NBS, 1.05 eq) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature, with stirring continued for an additional 2-4 hours. The reaction should be monitored by TLC (eluent: ethyl acetate/hexanes mixture) to track the consumption of the starting material. Upon completion, the reaction mixture is poured into ice-water and the resulting precipitate is collected by vacuum filtration. The crude product is washed with cold water and then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Reactant Reagent Solvent Temperature Time Anticipated Yield
4-NitroindoleN-Bromosuccinimide (NBS)DMF0°C to rt3-5 h70-85% (estimated)

Characterization Data for this compound

Technique Expected Observations
¹H NMR A singlet for the H2 proton, and an ABC system for the aromatic protons on the benzene ring. The NH proton will appear as a broad singlet.
¹³C NMR Signals for eight distinct carbon atoms. The C3 carbon will be significantly downfield shifted due to the bromine attachment.
Mass Spec. A molecular ion peak corresponding to the molecular weight of this compound (241.04 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.
IR Characteristic peaks for N-H stretching, C-H aromatic stretching, N=O stretching (nitro group), and C-Br stretching.

Workflow and Logical Relationships

The synthesis of this compound follows a clear and logical progression from readily available starting materials. The overall workflow can be visualized as a two-step sequence.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Synthesis of 4-Nitroindole cluster_step2 Step 2: Bromination 2-Methyl-3-nitroaniline 2-Methyl-3-nitroaniline Formation of Imidate Formation of Imidate 2-Methyl-3-nitroaniline->Formation of Imidate Triethyl orthoformate Triethyl orthoformate Triethyl orthoformate->Formation of Imidate Cyclization Cyclization Formation of Imidate->Cyclization 4-Nitroindole 4-Nitroindole Cyclization->4-Nitroindole NBS in DMF NBS in DMF 4-Nitroindole->NBS in DMF This compound This compound NBS in DMF->this compound

Caption: Synthetic workflow for this compound.

This logical diagram illustrates the sequential nature of the synthesis, starting from basic precursors and progressing through the key intermediate to the final product.

Safety Considerations

  • 2-Methyl-3-nitroaniline: Toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Triethyl orthoformate: Flammable and an irritant. Work in a well-ventilated fume hood.

  • Potassium ethoxide: Corrosive and reacts violently with water. Handle with care in a dry environment.

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. It is also light-sensitive. Store in a cool, dark place and handle in a fume hood.

  • Dimethylformamide (DMF): A skin and respiratory irritant. It is also a potential teratogen. Use in a well-ventilated fume hood and avoid skin contact.

All experimental procedures should be carried out by trained personnel in a properly equipped chemical laboratory, following all institutional safety guidelines. A thorough risk assessment should be conducted before commencing any chemical synthesis.

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Bromo-4-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The electrophilic substitution reactions of 3-bromo-4-nitroindole are not extensively reported in the peer-reviewed literature. This guide is therefore a predictive overview based on the fundamental principles of indole chemistry and the known reactivity of similarly substituted aromatic and heterocyclic systems. The experimental protocols provided are representative and will likely require optimization.

Introduction: Predicted Reactivity of the this compound Core

The indole nucleus is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic attack. The pyrrole moiety is significantly more nucleophilic than the benzene ring, with the C3 position being the most electron-rich and the primary site of electrophilic substitution.[1]

The reactivity of this compound is modulated by two key substituents:

  • 4-Nitro Group: The nitro group at the C4 position is a potent electron-withdrawing group through both inductive and resonance effects. This deactivates the entire indole ring system towards electrophilic attack, particularly the benzene portion.

  • 3-Bromo Group: The bromine atom at the C3 position blocks the most reactive site. While halogens are deactivating, they are ortho-, para-directing. More importantly, the C3-bromo substituent can act as a leaving group in what is known as an ipso-substitution, where the incoming electrophile replaces the bromine atom.[2]

Given these factors, electrophilic substitution on this compound is predicted to be challenging and may require forcing conditions. The most probable site of reaction is the C3 position via ipso-substitution. If ipso-substitution is not favored, attack at the nitrogen (N1) or potentially at the C2 position may occur, though the latter is generally less favorable.[3]

Predicted Regioselectivity and Reaction Pathways

The following sections outline the predicted outcomes for major classes of electrophilic substitution reactions.

Halogenation

Further halogenation of this compound is anticipated to be difficult due to the deactivated nature of the ring. If a reaction does occur, it would likely proceed via an ipso-substitution mechanism at the C3 position, particularly with electrophiles like Br+ or I+. Chlorination might also lead to ipso-substitution.

Table 1: Predicted Halogenation Reactions of this compound

ReactionElectrophileProposed ReagentsPredicted Major Product
BrominationBr⁺Br₂ in AcOH or NBS in CH₂Cl₂3,3-Dibromo-4-nitro-3H-indole (intermediate) leading to other products, or no reaction.
ChlorinationCl⁺NCS in CH₃CN3-Bromo-3-chloro-4-nitro-3H-indole (intermediate) or ipso-substitution to yield 3-chloro-4-nitroindole.
IodinationI⁺I₂/HgO or NIS in CH₃CNipso-Substitution to yield 3-iodo-4-nitroindole.

Experimental Protocol: Representative Iodination (ipso-Substitution)

This protocol is adapted from general procedures for ipso-iodination of 3-substituted indoles.

  • To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add N-iodosuccinimide (NIS) (1.2 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nitration

Nitration of the already nitro-substituted and brominated indole is expected to be extremely challenging. Standard nitrating conditions (e.g., HNO₃/H₂SO₄) are likely to cause decomposition. Milder conditions might favor ipso-substitution at the C3 position.

Table 2: Predicted Nitration of this compound

Reagent SystemPredicted OutcomeRationale
HNO₃/H₂SO₄DecompositionHarsh acidic conditions on a deactivated indole ring.
Acetyl nitrateipso-Substitution at C3Milder conditions may allow for the displacement of the bromo group to form 3,4-dinitroindole.[4]

Experimental Protocol: Representative Nitration (ipso-Substitution)

This protocol is based on the nitration of other 3-substituted indoles.[4]

  • Generate acetyl nitrate in situ by adding fuming nitric acid (1.1 mmol) to a cooled (-10 °C) solution of acetic anhydride (5 mL).

  • In a separate flask, dissolve this compound (1.0 mmol) in acetic anhydride (10 mL) and cool to -10 °C.

  • Slowly add the pre-formed acetyl nitrate solution to the indole solution, maintaining the temperature below -5 °C.

  • Stir the reaction at low temperature for 1-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions on the highly deactivated this compound are predicted to be unsuccessful. The strong deactivation by the nitro group and the presence of the basic nitrogen atom (which complexes with the Lewis acid catalyst) will likely inhibit the reaction. If any reaction were to occur, N-acylation or N-alkylation would be more probable than C-acylation/alkylation.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group, typically at the C3 position of indoles.[5] Given that C3 is blocked, and the ring is heavily deactivated, the reaction is unlikely to proceed at other carbon atoms. N-formylation is a possible side reaction, but the Vilsmeier reagent is a weaker electrophile and typically reacts at carbon.[6] No significant reaction is the most likely outcome.

Table 3: Predicted Vilsmeier-Haack Reaction

ReagentsPredicted OutcomeRationale
POCl₃, DMFNo reaction or decompositionThe indole ring is too deactivated for this relatively weak electrophile to attack a carbon atom.[7]
Mannich Reaction

The Mannich reaction involves an aminomethylation, usually at the C3 position.[8] Similar to the Vilsmeier-Haack reaction, the deactivation of the this compound ring makes a successful Mannich reaction at a carbon position improbable.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the predicted regioselectivity and a general workflow for investigating these reactions.

G Predicted Regioselectivity of Electrophilic Substitution cluster_reactants Reactants cluster_products Potential Products This compound This compound Ipso-Substitution_Product Ipso-Substitution at C3 (3-E-4-nitroindole) This compound->Ipso-Substitution_Product Most Probable Pathway (e.g., Nitration, Iodination) No_Reaction No Reaction / Decomposition This compound->No_Reaction Highly Deactivated Ring (e.g., Friedel-Crafts, Vilsmeier) N1_Substitution N1-Substitution This compound->N1_Substitution Possible for Alkylation/ Acylation Electrophile (E+) Electrophile (E+) Electrophile (E+)->this compound Reaction Conditions

Caption: Predicted pathways for electrophilic substitution on this compound.

G General Experimental Workflow Start Start Reaction_Setup Reaction Setup: - this compound - Electrophilic Reagent - Solvent & Catalyst Start->Reaction_Setup Reaction_Monitoring Monitor Reaction by TLC/LC-MS Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Characterization Structure Elucidation: - NMR (1H, 13C) - Mass Spectrometry - X-ray (if crystalline) Purification->Characterization End End Characterization->End

Caption: A general workflow for the investigation of these electrophilic substitution reactions.

Summary and Outlook

The presence of a strongly deactivating 4-nitro group and a C3-bromo substituent renders this compound a challenging substrate for electrophilic substitution. The most plausible reaction pathway is ipso-substitution at the C3 position, where the bromine atom is displaced by the incoming electrophile. This is most likely to be observed with potent electrophiles under carefully controlled, milder conditions. Reactions such as Friedel-Crafts acylation/alkylation, Vilsmeier-Haack formylation, and the Mannich reaction are predicted to be unsuccessful due to the highly deactivated nature of the indole ring.

For drug development professionals, understanding this predicted reactivity is crucial. While direct functionalization of the this compound core via electrophilic substitution appears limited, the potential for ipso-substitution offers a route to introduce other functionalities at the C3 position, such as iodo or nitro groups, which can be further elaborated through cross-coupling or reduction reactions, respectively. Any experimental investigation into this chemistry should proceed with caution, starting with small-scale test reactions and thorough analytical monitoring.

References

Spectral Data for 3-Bromo-4-nitroindole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

- A detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 3-Bromo-4-nitroindole has been compiled. This guide presents the available spectral information in a structured format to facilitate research and development applications.

Due to the limited availability of specific experimental data, representative tables for NMR, IR, and MS have been structured below. These tables are currently unpopulated but provide a clear framework for organizing such data once it becomes available through experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra would provide crucial information about the arrangement of atoms.

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not available

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
Data not available
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the indole ring, the nitro group (NO₂), and the carbon-bromine (C-Br) bond, as well as aromatic C-H and C=C stretching and bending vibrations. An entry for the FTIR spectrum of "3-Bromanyl-4-nitro-1H-indole," an alternative name for the target compound, has been identified in the SpectraBase database; however, access to the full spectrum requires user registration.

Wavenumber (cm⁻¹)IntensityAssignment
Data not available
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is noted as being available for "3-Bromanyl-4-nitro-1H-indole" on SpectraBase, which would reveal the molecular ion peak and the fragmentation pattern. The molecular formula of this compound is C₈H₅BrN₂O₂.

m/zRelative Intensity (%)Assignment
Data not available

Experimental Protocols

Detailed experimental protocols for acquiring spectral data for a specific compound like this compound are typically found in the supporting information of scientific publications where the compound is synthesized and characterized. As no such publication with this specific data has been identified, general protocols are provided below.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

IR Spectroscopy

The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry

For GC-MS analysis, the sample would be injected into a gas chromatograph to separate it from any impurities. The separated compound would then be introduced into the mass spectrometer, where it is ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.

Workflow for Spectral Analysis

The general workflow for the spectral analysis of a compound like this compound is illustrated in the following diagram.

Spectral_Analysis_Workflow General Workflow for Spectral Analysis of this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound Dissolution Dissolution in appropriate solvent (for NMR, MS) or preparation as solid (for IR) Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR/ATR) Dissolution->IR MS Mass Spectrometry (e.g., GC-MS) Dissolution->MS ProcessNMR Process NMR Data (Chemical Shifts, Coupling Constants, Integration) NMR->ProcessNMR ProcessIR Analyze IR Spectrum (Functional Group Identification) IR->ProcessIR ProcessMS Analyze Mass Spectrum (Molecular Ion, Fragmentation Pattern) MS->ProcessMS Structure Structure Elucidation / Confirmation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

3-Bromo-4-nitroindole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-nitroindole is a halogenated and nitrated indole derivative. While specific details regarding its initial discovery and developmental history are not extensively documented in readily available scientific literature, its structural features make it a valuable intermediate in synthetic organic chemistry. The presence of the bromine atom at the 3-position and the nitro group at the 4-position of the indole ring provides two reactive sites for further chemical modifications. This guide outlines the key chemical properties, a plausible synthetic pathway, and the potential applications of this compound in research and development.

Chemical and Physical Properties

This compound is a solid at room temperature and should be handled with appropriate safety precautions in a laboratory setting. The following table summarizes its key chemical and physical properties.

PropertyValueSource(s)
CAS Number 126807-08-7[1]
Molecular Formula C₈H₅BrN₂O₂[1]
Molecular Weight 241.04 g/mol [1]
Purity Typically ≥97%[1]
Appearance Not specified (likely a solid)
Storage Conditions 2-8 °C[1]
Shipping Conditions Room temperature[1]

Plausible Synthetic Route

While the specific historical synthesis of this compound is not well-documented, a logical and plausible synthetic route can be proposed based on established methods for the synthesis and functionalization of indoles. This two-step process involves the initial synthesis of the precursor, 4-nitroindole, followed by its regioselective bromination at the 3-position.

Step 1: Synthesis of 4-Nitroindole

The synthesis of 4-nitroindole can be achieved from 2-methyl-3-nitroaniline through a reaction with triethyl orthoformate to form an intermediate imidate ester, followed by cyclization.[2]

Step 2: Bromination of 4-Nitroindole

The second step involves the electrophilic bromination of 4-nitroindole. The indole ring is highly reactive towards electrophiles at the C3 position. N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of indoles at this position.[3][4][5]

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

G cluster_0 Step 1: Synthesis of 4-Nitroindole cluster_1 Step 2: Bromination 2-Methyl-3-nitroaniline 2-Methyl-3-nitroaniline Imidate_ester Ethyl N-(2-methyl-3-nitrophenyl)formimidate 2-Methyl-3-nitroaniline->Imidate_ester Heat Triethyl_orthoformate Triethyl orthoformate / p-toluenesulfonic acid Triethyl_orthoformate->Imidate_ester 4-Nitroindole 4-Nitroindole Imidate_ester->4-Nitroindole Cyclization in DMF/DMSO Diethyl_oxalate Diethyl oxalate / Potassium ethoxide Diethyl_oxalate->4-Nitroindole This compound This compound 4-Nitroindole->this compound Electrophilic Bromination NBS N-Bromosuccinimide (NBS) NBS->this compound Solvent Solvent (e.g., DMF or CH2Cl2) Solvent->this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic route.

Synthesis of 4-Nitroindole

This procedure is adapted from a known method for synthesizing 4-nitroindoles.[2]

Materials:

ReagentMolar Mass ( g/mol )Amount (mol)Volume/Mass
2-Methyl-3-nitroaniline152.151.0152 g
Triethyl orthoformate148.201.35200 g
p-Toluenesulfonic acid172.20catalytic1 g
Diethyl oxalate146.140.1522 g
Potassium ethoxide84.160.1311 g
Dimethylformamide (DMF)73.09-50 mL
Dimethyl sulfoxide (DMSO)78.13-75 mL

Procedure:

  • A mixture of 2-methyl-3-nitroaniline (152 g, 1 mol), triethyl orthoformate (200 g, 1.35 mol), and p-toluenesulfonic acid (1 g) is heated to 120°C.

  • The ethanol formed during the reaction is continuously distilled off over approximately 1 hour.

  • The resulting intermediate, ethyl N-(2-methyl-3-nitrophenyl)formimidate, is isolated by fractional vacuum distillation.

  • In a separate beaker, potassium ethoxide (11 g, 0.13 mol) is added to a cooled solution of diethyl oxalate (22 g, 0.15 mol) in dry dimethylformamide (50 mL) with vigorous stirring.

  • This solution is immediately added to a solution of the intermediate imidate ester (20.8 g, 0.10 mol) in dry dimethyl sulfoxide (75 mL).

  • The resulting deep-red solution is stirred for 1 hour at approximately 40°C.

  • The reaction mixture is then poured into water, leading to the precipitation of 4-nitroindole.

  • The solid product is collected by filtration and dried. It can be further purified by sublimation or recrystallization.[2]

Synthesis of this compound

This is a general procedure for the bromination of an indole at the 3-position.

Materials:

ReagentMolar Mass ( g/mol )Amount (mol)Mass
4-Nitroindole162.151.016.2 g
N-Bromosuccinimide (NBS)177.981.0518.7 g
Dimethylformamide (DMF)73.09--

Procedure:

  • 4-Nitroindole (16.2 g, 0.1 mol) is dissolved in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (CH2Cl2) in a round-bottom flask.

  • The solution is cooled in an ice bath to 0°C.

  • N-Bromosuccinimide (18.7 g, 0.105 mol) is added portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • The reaction is stirred at 0°C for a specified time (e.g., 1-2 hours) and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction mixture is quenched with a reducing agent such as sodium thiosulfate solution to destroy any unreacted bromine.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Spectroscopic Data (Predicted)

SpectroscopyPredicted Chemical Shifts/Signals
¹H NMR Aromatic protons on the benzene ring (likely in the range of 7.0-8.5 ppm), a proton at the C2 position of the indole ring (likely a singlet around 7.5-8.0 ppm), and a broad singlet for the N-H proton (variable, likely > 10 ppm).
¹³C NMR Signals for the eight carbon atoms of the indole ring, with characteristic shifts for the carbon bearing the bromine (C3), the carbon bearing the nitro group (C4), and the other aromatic carbons.
IR (cm⁻¹) Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), N-O stretching of the nitro group (strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-Br stretching (in the fingerprint region).
Mass Spec A molecular ion peak (M+) corresponding to the molecular weight of 241.04, along with a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks of nearly equal intensity).

Applications in Research and Drug Development

This compound is primarily utilized as a building block in organic synthesis. The bromine atom at the 3-position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of substituents. The nitro group at the 4-position can be reduced to an amino group, which can then be further functionalized. This dual functionality makes this compound a versatile intermediate for the synthesis of more complex indole derivatives with potential biological activity. Substituted indoles are a common motif in many pharmaceuticals and bioactive natural products.

Safety Information

Conclusion

This compound, while not having a well-documented history of discovery, represents a potentially useful and versatile intermediate for organic synthesis. Its synthesis can be plausibly achieved through a two-step process involving the formation of 4-nitroindole followed by regioselective bromination. The presence of two distinct functional groups allows for a range of chemical transformations, making it a valuable starting material for the development of novel indole-based compounds for applications in medicinal chemistry and materials science. Further research into the reactivity and applications of this compound is warranted.

References

Probing the Reactivity of 3-Bromo-4-nitroindole: A Theoretical and Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive theoretical overview of the reactivity of 3-bromo-4-nitroindole, a key heterocyclic scaffold in medicinal chemistry. By leveraging principles from computational chemistry and drawing parallels with analogous substituted indoles, this document elucidates the electronic structure, reactivity indices, and predicted reaction pathways of this molecule. This analysis serves as a foundational resource for researchers engaged in the synthesis and derivatization of novel indole-based therapeutic agents.

Introduction

Indole and its derivatives are privileged structures in drug discovery, forming the core of numerous approved pharmaceuticals. The introduction of both a bromine atom and a nitro group onto the indole ring, as in this compound, significantly modulates its electronic properties and, consequently, its chemical reactivity. Understanding the interplay of these substituents is crucial for designing efficient synthetic routes and predicting the molecule's behavior in various chemical environments. This whitepaper presents a theoretical examination of this compound's reactivity, drawing upon established computational methodologies and existing literature on related compounds.

Theoretical Framework and Computational Methodology

The insights presented herein are derived from established principles of computational and theoretical chemistry, primarily Density Functional Theory (DFT). While specific computational data for this compound is not extensively available in the public domain, the reactivity patterns can be reliably inferred from studies on similarly substituted indoles.

General Computational Protocol

A typical theoretical investigation into the reactivity of a molecule like this compound would involve the following steps:

  • Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

  • Frequency Analysis: This is performed to confirm that the optimized structure is a true minimum on the potential energy surface.

  • Molecular Orbital (MO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's frontier molecular orbitals.

  • Calculation of Reactivity Descriptors: Various global and local reactivity indices are computed to predict the molecule's reactivity and selectivity.

  • Transition State Searching: For specific reactions, the transition state structures and their corresponding energy barriers are calculated to elucidate the reaction mechanism.

A common level of theory for such calculations on indole derivatives is B3LYP with a 6-311+G(d,p) basis set, often including a solvent model to simulate solution-phase chemistry.[1]

G cluster_workflow Computational Workflow for Reactivity Analysis Geometry\nOptimization Geometry Optimization Frequency\nAnalysis Frequency Analysis Geometry\nOptimization->Frequency\nAnalysis Confirm Minimum Molecular Orbital\nAnalysis (HOMO/LUMO) Molecular Orbital Analysis (HOMO/LUMO) Frequency\nAnalysis->Molecular Orbital\nAnalysis (HOMO/LUMO) Electronic Structure Reactivity Descriptor\nCalculation Reactivity Descriptor Calculation Molecular Orbital\nAnalysis (HOMO/LUMO)->Reactivity Descriptor\nCalculation Predict Reactivity Transition State\nSearching Transition State Searching Reactivity Descriptor\nCalculation->Transition State\nSearching Elucidate Mechanism

Caption: A generalized workflow for the computational analysis of molecular reactivity.

Electronic Structure and Reactivity Descriptors

The reactivity of this compound is governed by the electronic effects of the bromo and nitro substituents. The nitro group at the C4 position is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and enhances the electrophilicity of the indole core. The bromine atom at the C3 position also acts as an electron-withdrawing group via induction, further influencing the electron distribution.

Frontier Molecular Orbitals

The HOMO and LUMO are key to understanding a molecule's reactivity. For this compound, it is anticipated that:

  • HOMO: The HOMO will be primarily located on the indole ring, but its energy will be lowered due to the electron-withdrawing substituents. This indicates a reduced propensity to act as a nucleophile compared to unsubstituted indole.

  • LUMO: The LUMO is expected to have significant contributions from the nitro group and the C2-C3 bond of the pyrrole ring. A low-lying LUMO suggests that this compound can act as a good electrophile.

Global and Local Reactivity Descriptors

Conceptual DFT provides a set of descriptors that quantify the reactivity of a molecule. While specific calculated values for this compound are not available, we can infer their trends based on related molecules. For instance, a theoretical study on N-tosyl-3-nitroindole revealed it to be a strong electrophile.[2]

Reactivity DescriptorDefinitionPredicted Trend for this compound
Electronegativity (χ) The power of an atom to attract electrons.High
Chemical Hardness (η) Resistance to change in electron distribution.High
Global Electrophilicity (ω) The ability of a molecule to accept electrons.High
Global Nucleophilicity (N) The ability of a molecule to donate electrons.Low to Moderate

Local Reactivity:

Local reactivity descriptors, such as the Fukui functions or the local electrophilicity index, predict the most reactive sites within a molecule. Based on studies of 3-nitroindoles, the C2 position of this compound is predicted to be the most electrophilic center, making it susceptible to nucleophilic attack.[2] The presence of the bromine atom at C3 may sterically hinder this attack to some extent.

Caption: Predicted electronic and reactivity properties of this compound.

Predicted Reaction Pathways and Mechanisms

Based on its electronic structure, this compound is expected to participate in several key reaction types.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the benzene ring, due to the nitro group, makes it susceptible to SNAr reactions. While the bromine is on the pyrrole ring, strong nucleophiles could potentially displace the nitro group, although this is generally a high-energy process for indoles.

Reactions at the C2 Position

As the predicted most electrophilic center, the C2 position is a prime target for nucleophilic attack. This is a known reactivity pattern for 3-nitroindoles, which react with a variety of electron-rich species.[3]

G This compound This compound Intermediate Intermediate This compound->Intermediate Nucleophile (e.g., R-MgX, R-Li) C2-Substituted Product C2-Substituted Product Intermediate->C2-Substituted Product Protonation

Caption: A plausible mechanism for nucleophilic addition at the C2 position.

N-Deprotonation and Subsequent Reactions

The N-H proton of the indole is acidic and can be removed by a base. The resulting indolide anion can then act as a nucleophile, for example, in N-alkylation or N-acylation reactions.

Electrophilic Substitution

Due to the strong deactivating effect of the nitro and bromo groups, electrophilic aromatic substitution on the indole ring is expected to be challenging. A theoretical study on the bromination of substituted indoles showed that electron-withdrawing groups decrease the reaction rate by increasing the Gibbs free energy barrier of the rate-determining step.[4] Any electrophilic attack would likely occur at the less deactivated positions, if at all.

Experimental Protocols for Theoretical Validation

To validate the theoretical predictions outlined in this guide, the following experimental protocols could be employed:

Protocol for Assessing Nucleophilic Reactivity at C2
  • Reaction Setup: To a solution of this compound (1 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add a solution of a nucleophile (e.g., methylmagnesium bromide, 1.2 mmol) dropwise.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Purification and Characterization: Purify the crude product by column chromatography and characterize the structure of the C2-substituted product using 1H NMR, 13C NMR, and mass spectrometry.

Protocol for N-Alkylation
  • Deprotonation: To a solution of this compound (1 mmol) in anhydrous DMF (10 mL), add a base such as sodium hydride (1.2 mmol) at 0 °C.

  • Alkylation: After stirring for 30 minutes, add an alkylating agent (e.g., methyl iodide, 1.2 mmol) and allow the reaction to warm to room temperature.

  • Workup and Analysis: Quench the reaction with water, extract the product, and purify and characterize as described above.

Conclusion

This technical guide has presented a theoretical framework for understanding the reactivity of this compound. The presence of electron-withdrawing bromo and nitro groups renders the indole core electrophilic, with the C2 position being the most likely site for nucleophilic attack. Conversely, electrophilic substitution on the ring is predicted to be difficult. These theoretical insights provide a valuable roadmap for the synthetic manipulation of this compound, aiding in the development of novel indole-based compounds for pharmaceutical applications. Further experimental and computational studies are warranted to provide quantitative data and refine the reactivity models for this important heterocyclic scaffold.

References

The Emerging Therapeutic Potential of 3-Bromo-4-Nitroindole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a myriad of biologically active compounds. Among the vast landscape of indole derivatives, those bearing halogen and nitro functionalities have garnered significant attention for their potential as potent therapeutic agents. This technical guide provides an in-depth exploration of the prospective biological activities of 3-bromo-4-nitroindole derivatives. While direct research on this specific substitution pattern is nascent, this document synthesizes the known biological effects of 3-bromoindoles and 4-nitroindoles to extrapolate the potential therapeutic profile of this compound derivatives. This guide covers potential anticancer and antimicrobial activities, supported by quantitative data from structurally related compounds, detailed experimental protocols for in vitro evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Indole and its derivatives are a critical class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The versatility of the indole ring allows for substitutions at various positions, leading to a diverse chemical space with distinct biological activities. The introduction of a bromine atom at the 3-position and a nitro group at the 4-position of the indole nucleus is anticipated to yield compounds with unique electronic and steric properties, potentially leading to novel mechanisms of action and enhanced biological efficacy.

The bromine substituent is known to increase lipophilicity, which can enhance cell membrane permeability and bioavailability.[4] Furthermore, halogen bonding can play a crucial role in ligand-receptor interactions. The nitro group is a strong electron-withdrawing group that can significantly modulate the electronic properties of the indole ring and participate in crucial biological interactions.[5][6] This guide will systematically explore the potential of combining these two functionalities on the indole scaffold.

Synthesis of this compound Derivatives

The synthesis of this compound serves as a crucial starting point for the generation of a diverse library of derivatives. A plausible synthetic route can be envisioned starting from 4-nitroindole.

A general synthetic workflow for accessing this compound derivatives is depicted below:

G cluster_synthesis Synthesis Workflow Start 4-Nitroindole Step1 Bromination (e.g., NBS in CCl4) Start->Step1 Product1 This compound Step1->Product1 Step2 N-Alkylation/Arylation (e.g., Alkyl halide, Base) Product1->Step2 Product2 N-Substituted-3-bromo- 4-nitroindoles Step2->Product2 Step3 Further Functionalization (e.g., Suzuki or Heck Coupling) Product2->Step3 Product3 Diverse this compound Derivatives Step3->Product3

Caption: General synthetic workflow for this compound derivatives.

Potential Biological Activities

Based on the known activities of structurally related compounds, this compound derivatives are predicted to exhibit significant anticancer and antimicrobial properties.

Anticancer Activity

Indole derivatives are well-established as potent anticancer agents that can modulate various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][2][7][8]

3.1.1. Insights from 3-Bromoindole Derivatives

Brominated indoles have demonstrated significant anticancer effects.[4][9][10] For instance, certain 3-substituted bromoindoles have been shown to induce cell cycle arrest and apoptosis in cancer cells.[9][10] The presence of the bromine atom can enhance the lipophilicity of the molecule, facilitating its passage through cellular membranes and potentially increasing its intracellular concentration.

3.1.2. Insights from 4-Nitroindole Derivatives

Nitroindole derivatives have also been investigated for their anticancer properties. The strong electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets. For example, 4-nitroindole derivatives have been evaluated as 5-HT2A receptor antagonists, a target that has been implicated in some cancers.[11]

3.1.3. Postulated Mechanisms of Action

The anticancer activity of this compound derivatives may be mediated through the modulation of key signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer.[12][13]

G cluster_pathway Potential Anticancer Signaling Pathways Indole This compound Derivative RTK Receptor Tyrosine Kinases (e.g., EGFR) Indole->RTK Inhibition PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential signaling pathways targeted by this compound derivatives.

3.1.4. Quantitative Data from Related Compounds

To provide a quantitative perspective, the following table summarizes the anticancer activity of various substituted indole derivatives against different cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Bromoindoles 5-Bromo-3-(substituted)-indoleMCF-7 (Breast)0.5 - 5[9]
3-Substituted-5-bromoindoleA549 (Lung)1.2 - 8.5[10]
Nitroindoles 5-Nitroindole derivativeHeLa (Cervical)5.08[14]
4-Nitroindole sulfonamide5-HT2A expressing cells< 1[11]
Other Indoles Indole-3-carbinolH1299 (Lung)449.5[8]
FlavopereirineHCT116 (Colon)8.15[8]

Antimicrobial Activity

The indole scaffold is also a promising platform for the development of novel antimicrobial agents.[15][16][17] Halogenation and nitration have been shown to enhance the antimicrobial potency of various heterocyclic compounds.

3.2.1. Insights from Halogenated Indoles

Brominated indoles have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][18] The lipophilic nature of the bromine atom is thought to facilitate the disruption of bacterial cell membranes.

3.2.2. Insights from Nitroindoles

The nitro group is a well-known pharmacophore in antimicrobial drugs. Its presence can lead to the generation of reactive nitrogen species within microbial cells, causing oxidative stress and cell death.[5][6]

3.2.3. Quantitative Data from Related Compounds

The following table presents the antimicrobial activity of selected substituted indole derivatives.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Bromoindoles 6-BromoindoleS. aureus20-30[18]
3-Acyl-6-bromoindoleB. cinerea11.62[19]
Indole-Triazoles Indole-triazole derivativeS. aureus3.125[20]
Indole-triazole derivativeMRSA3.125[20]
N-Substituted Indoles N-substituted indoleS. aureus-[17]
N-substituted indoleE. coli-[17]

Experimental Protocols

This section provides detailed methodologies for the in vitro evaluation of the potential biological activities of this compound derivatives.

In Vitro Anticancer Activity

4.1.1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.[21][22][23]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the this compound derivatives for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

G cluster_workflow MTT Assay Workflow start Seed Cancer Cells in 96-well plate step1 Treat with this compound Derivatives (Various Conc.) start->step1 step2 Incubate for 48-72h step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate for 4h step3->step4 step5 Add Solubilization Buffer (e.g., DMSO) step4->step5 step6 Measure Absorbance at 570 nm step5->step6 end Calculate IC50 Value step6->end

Caption: Workflow for the MTT cell viability assay.

In Vitro Antimicrobial Susceptibility Testing

4.2.1. Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.[20][24][25]

  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.

  • Compound Dilution: Serial twofold dilutions of the this compound derivatives are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature for 18-24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for this compound derivatives are not yet available, general trends from related indole compounds can provide valuable guidance for future drug design.[26][27][28][29]

  • Position of Substituents: The biological activity of indole derivatives is highly dependent on the position of the substituents on the indole ring.

  • Nature of Halogen: The type of halogen (F, Cl, Br, I) can influence the activity, with bromine often conferring a good balance of lipophilicity and reactivity.

  • Electronic Effects: The electron-withdrawing or electron-donating nature of the substituents significantly impacts the electronic distribution of the indole ring and its interaction with biological targets.

  • N-Substitution: Modification at the N1 position of the indole ring can dramatically alter the biological activity profile.

Conclusion and Future Directions

Although direct experimental data on this compound derivatives is limited, a comprehensive analysis of the biological activities of structurally related 3-bromoindoles and 4-nitroindoles strongly suggests their potential as promising anticancer and antimicrobial agents. The unique combination of a bromine atom and a nitro group on the indole scaffold is anticipated to result in compounds with enhanced potency and novel mechanisms of action.

Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions at other positions of the indole ring. Systematic in vitro and in vivo evaluation of these compounds will be crucial to validate their therapeutic potential and to elucidate their mechanisms of action. The detailed experimental protocols and theoretical framework provided in this technical guide offer a solid foundation for researchers to embark on the exploration of this exciting new class of indole derivatives.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 3-Bromo-4-nitroindole in Medicinal Chemistry Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3-bromo-4-nitroindole as a versatile intermediate in medicinal chemistry. While specific examples of its application in the synthesis of named drug candidates are not extensively documented in publicly available literature, its structure lends itself to a variety of powerful synthetic transformations. The protocols provided herein are based on well-established methodologies for analogous bromo-substituted heterocyclic compounds and are intended to serve as a foundational guide for researchers.

Introduction to this compound in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic compounds with a wide range of biological activities. The strategic placement of a bromine atom at the 3-position and a nitro group at the 4-position of the indole ring makes this compound a highly valuable starting material for the synthesis of diverse compound libraries.

The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of substituents at the 3-position, enabling extensive structure-activity relationship (SAR) studies. The nitro group at the 4-position can be readily reduced to an amino group, which can then be further functionalized to introduce additional diversity and modulate the physicochemical properties of the target molecules. This dual functionality makes this compound an attractive starting point for the synthesis of potential therapeutic agents, including but not limited to, protein kinase inhibitors.

Key Synthetic Transformations

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction can be employed to introduce various aryl and heteroaryl moieties at the 3-position, a common strategy in the design of kinase inhibitors where these groups can interact with the ATP-binding site.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using aqueous base)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the boronic acid derivative (1.2 eq), and the base (2.0 eq).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the vessel.

  • Add the anhydrous, degassed solvent.

  • The reaction mixture is heated to 80-100 °C with vigorous stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aryl-4-nitroindole.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions with this compound

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene100892
3Pyridine-3-boronic acidPd(PPh₃)₄K₃PO₄DMF951678

Note: The data in this table is illustrative and based on typical yields for similar substrates. Actual yields may vary.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. This reaction can be used to couple this compound with a wide variety of primary and secondary amines, introducing diverse functionalities at the 3-position that can engage in crucial hydrogen bonding interactions with biological targets.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (1.2 - 6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to an oven-dried reaction vessel.

  • Add this compound and the amine to the vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography to yield the desired 3-amino-4-nitroindole derivative.

Table 2: Hypothetical Buchwald-Hartwig Amination Reactions with this compound

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001890
2AnilinePd(OAc)₂ / RuPhosK₃PO₄Dioxane1102482
3BenzylaminePd₂(dba)₃ / BINAPCs₂CO₃Toluene1001688

Note: The data in this table is illustrative and based on typical yields for similar substrates. Actual yields may vary.

The nitro group at the 4-position can be efficiently reduced to a primary amine, providing a key functional group for further derivatization. This transformation opens up possibilities for introducing substituents that can improve solubility, modulate basicity, or serve as attachment points for linkers in more complex molecules like proteolysis-targeting chimeras (PROTACs).

Experimental Protocol: Reduction of 4-Nitroindole Derivatives

Materials:

  • Substituted 4-nitroindole derivative

  • Reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C, Fe/NH₄Cl)

  • Solvent (e.g., ethanol, ethyl acetate, acetic acid)

Procedure (using SnCl₂·2H₂O):

  • Dissolve the 4-nitroindole derivative in ethanol or ethyl acetate.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents).

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated to give the crude 4-aminoindole derivative, which can be purified by column chromatography.

Application in Kinase Inhibitor Synthesis: A Hypothetical Workflow

The synthetic strategies outlined above can be combined to generate a library of potential kinase inhibitors based on the 3,4-disubstituted indole scaffold.

G A This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Introduction at C3) A->B C Buchwald-Hartwig Amination (Amine Introduction at C3) A->C D 3-Aryl-4-nitroindole B->D E 3-Amino-4-nitroindole C->E F Nitro Group Reduction D->F E->F G 3-Aryl-4-aminoindole F->G H 3-Amino-4-aminoindole F->H I Further Functionalization (e.g., Acylation, Sulfonylation) G->I H->I J Library of Potential Kinase Inhibitors I->J I->J

Caption: Synthetic workflow for generating kinase inhibitors.

Signaling Pathway Context: Inhibition of a Generic Kinase Pathway

Many kinase inhibitors function by competing with ATP for binding to the kinase domain, thereby inhibiting the phosphorylation of downstream substrates and blocking the signal transduction cascade.

G cluster_0 Normal Signaling cluster_1 Inhibited Signaling A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase Domain (Active) B->C F Phosphorylated Substrate C->F Phosphorylation D ATP D->C E Substrate E->C G Downstream Signaling F->G H Cell Proliferation G->H I Growth Factor J Receptor Tyrosine Kinase I->J K Kinase Domain (Inactive) J->K O Blocked Downstream Signaling K->O L ATP L->K M Substrate M->K N Synthesized Inhibitor (from this compound) N->K P Apoptosis/Cell Cycle Arrest O->P

Caption: Generic kinase signaling pathway inhibition.

Conclusion

This compound represents a promising and versatile building block for medicinal chemistry and drug discovery. The strategic positioning of the bromo and nitro functionalities allows for sequential and regioselective functionalization, enabling the synthesis of diverse libraries of substituted indoles. The protocols and workflows presented here, based on established and reliable synthetic methodologies, provide a solid foundation for researchers to explore the potential of this intermediate in the development of novel therapeutic agents. Further investigation into the applications of this compound is warranted and is expected to yield novel compounds with significant biological activities.

Application Notes and Protocols for the Functionalization of the Indole Ring in 3-Bromo-4-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized experimental protocols for the functionalization of 3-bromo-4-nitroindole. The focus is on palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse range of substituted 4-nitroindole derivatives. These derivatives are valuable scaffolds in medicinal chemistry and drug discovery.

Due to the limited availability of specific literature examples for this compound, the following protocols are based on established methodologies for similar bromo-nitro-aromatic and bromo-indole substrates. Optimization of the described conditions for this compound is likely to be necessary.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming a carbon-carbon bond between an organoboron compound and an organic halide. In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the C3-position.

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Aryl or vinyl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, with or without water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligandCatalyst choice can significantly impact yield and reaction time.
Ligand (if applicable) SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands are often effective.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃The choice of base is crucial and often solvent-dependent.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, THFBiphasic solvent systems are common for Suzuki reactions.
Temperature 80 - 120 °CHigher temperatures may be required for less reactive substrates.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS until starting material is consumed.

Note: The conditions provided are general and should be optimized for the specific reaction of this compound.

Sonogashira Cross-Coupling for C-C Bond Formation

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to 3-alkynyl-4-nitroindoles. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Caption: Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) salt (e.g., CuI) (1-10 mol%)

  • Amine base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and the copper(I) salt (e.g., CuI, 0.05 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 eq) via syringe.

  • Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂The choice of catalyst and ligand is critical.
Copper(I) Co-catalyst CuIEssential for the classical Sonogashira reaction.
Base Triethylamine, Diisopropylamine, PiperidineActs as both a base and a solvent in some cases.
Solvent THF, DMF, AcetonitrileAnhydrous conditions are generally required.
Temperature Room Temperature to 80 °CMild conditions are often sufficient.
Reaction Time 1 - 12 hoursMonitored by TLC or LC-MS.

Note: The conditions provided are general and should be optimized for the specific reaction of this compound.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method allows for the introduction of a wide range of primary and secondary amines at the C3-position of the indole ring.

Caption: Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (1.2 - 6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, K₃PO₄) (1.5 - 2.5 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., BINAP, 0.04 eq), and the base (e.g., NaOt-Bu, 1.5 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add this compound (1.0 eq) and the degassed solvent (e.g., toluene).

  • Add the amine (1.2 eq) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts are also commonly used.
Ligand BINAP, Xantphos, RuPhos, BrettPhosThe choice of ligand is critical for reaction success.
Base NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃A strong, non-nucleophilic base is required.
Solvent Toluene, Dioxane, THFAnhydrous and deoxygenated solvents are essential.
Temperature 80 - 120 °CReaction temperature depends on the reactivity of the substrates.
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS.

Note: The conditions provided are general and should be optimized for the specific reaction of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A 1. Add this compound, catalyst, ligand (if any), and base to an oven-dried flask. B 2. Evacuate and backfill with inert gas (3x). A->B C 3. Add degassed solvent and coupling partner (boronic acid, alkyne, or amine). B->C D 4. Heat the reaction mixture with vigorous stirring. C->D E 5. Monitor progress by TLC or LC-MS. D->E F 6. Cool to room temperature and perform aqueous workup. E->F G 7. Dry the organic layer and concentrate under vacuum. F->G H 8. Purify by column chromatography. G->H I 9. Characterize the purified product (NMR, MS, etc.). H->I

Caption: General experimental workflow for cross-coupling reactions.

Application Notes and Protocols for N-Alkylation of 3-Bromo-4-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-alkylation of 3-Bromo-4-nitroindole, a critical transformation for synthesizing a diverse range of substituted indole derivatives for potential therapeutic applications. The protocol is designed to be a comprehensive guide, offering insights into reaction optimization and troubleshooting.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Modification of the indole nitrogen through N-alkylation is a common strategy to modulate the biological activity, physicochemical properties, and pharmacokinetic profile of indole-containing compounds. This compound is an electron-deficient indole, which can present challenges for N-alkylation due to the reduced nucleophilicity of the indole nitrogen.[1] This protocol outlines a robust method to achieve efficient N-alkylation of this substrate. The presence of the bromo substituent at the C3-position advantageously curtails the common side reaction of C3-alkylation.[2]

Reaction Principle

The N-alkylation of this compound proceeds via a two-step mechanism. First, a strong base is used to deprotonate the acidic N-H of the indole ring, forming a more nucleophilic indolate anion. Subsequently, this anion reacts with an alkylating agent in a nucleophilic substitution reaction (typically SN2) to yield the N-alkylated product.

Experimental Protocol

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice-water bath

  • Magnetic stirrer

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 equivalent).

  • Dissolution: Add anhydrous DMF (or THF) to dissolve the starting material. A typical concentration is between 0.1 and 0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1–1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step.[2]

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.[2]

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.0–1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction can be stirred at room temperature or heated if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2] For challenging substrates, higher temperatures may be required to drive the reaction to completion.[1]

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure N-alkylated this compound.

Data Presentation: Summary of Reaction Conditions for Indole N-Alkylation

The following table summarizes various conditions reported for the N-alkylation of indoles, which can serve as a starting point for optimizing the reaction for this compound.

Indole SubstrateBase (equivalents)SolventAlkylating Agent (equivalents)Temperature (°C)Time (h)Yield (%)Reference
IndoleNaH (1.1-1.5)DMFAlkyl halide (1.0-1.2)0 to RT2-24Varies[2]
2,3-dimethylindoleNaH (4.0 mmol scale)DMFBenzyl bromideRTNot specifiedHigh[1]
Harmine hydrochlorideNaH (>2.0)DMFAlkyl iodideRTOvernightNot specified[3]
5-BromoindoleDABCO (0.1)Toluene/DMFDMC/DBC905Quantitative[4]
4-bromo-NH-1,2,3-triazoleK₂CO₃DMFAlkyl halide-10Not specifiedHigh[5]
OxindoleK₂CO₃ (2.0)DMFBenzyl bromide (1.2)6024Moderate-Good[6]

DMC: Dimethyl carbonate, DBC: Dibenzyl carbonate, RT: Room Temperature

Mandatory Visualizations

experimental_workflow Experimental Workflow for N-Alkylation of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Add this compound to a flame-dried flask dissolve Dissolve in anhydrous DMF/THF start->dissolve deprotonation Deprotonation: Add NaH at 0°C, warm to RT dissolve->deprotonation alkylation Alkylation: Add alkyl halide at 0°C deprotonation->alkylation monitor Stir at RT or heat Monitor by TLC/LC-MS alkylation->monitor quench Quench with saturated aqueous NH4Cl monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography dry->purify end end purify->end Obtain pure N-alkylated product signaling_pathway Logical Relationship of Reaction Components indole This compound (Substrate) indolate Indolate Anion (Nucleophile) indole->indolate Deprotonation h2 H2 Gas (Byproduct) base Sodium Hydride (NaH) (Base) base->indolate base->h2 + product N-Alkyl-3-bromo-4-nitroindole (Product) indolate->product SN2 Reaction salt NaX (Byproduct) alkyl_halide Alkyl Halide (R-X) (Electrophile) alkyl_halide->product alkyl_halide->salt +

References

Application Notes and Protocols: 3-Bromo-4-nitroindole as a Versatile Intermediate for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. While direct literature examples detailing the use of 3-bromo-4-nitroindole as a starting material for the synthesis of specific, named kinase inhibitors are not abundant, its chemical structure presents a valuable platform for the generation of diverse compound libraries for kinase screening. The presence of a bromine atom at the 3-position and a nitro group at the 4-position offers orthogonal handles for sequential functionalization, enabling the exploration of structure-activity relationships (SAR) in novel kinase inhibitor candidates.

These application notes provide a comprehensive guide to the potential applications of this compound in the synthesis of kinase inhibitors. Detailed, hypothetical protocols for key transformations, including Suzuki-Miyaura coupling and nitro group reduction, are presented. Furthermore, a plausible kinase target and its associated signaling pathway are discussed, along with representative data to guide researchers in the design and synthesis of new therapeutic agents.

Key Synthetic Strategies

The strategic functionalization of this compound can be achieved through a multi-step synthetic sequence. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl moieties, which are common features in ATP-competitive kinase inhibitors. Subsequently, the nitro group can be reduced to an amine, which can act as a key hydrogen bond donor or be further elaborated to interact with the kinase active site.

Diagram of Synthetic Workflow

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Introduction) start->suzuki Ar-B(OH)2, Pd catalyst, Base reduction Nitro Group Reduction (Amine Formation) suzuki->reduction e.g., Fe/NH4Cl or H2, Pd/C functionalization Further Functionalization (e.g., Amidation, Urea Formation) reduction->functionalization e.g., Acyl chloride or Isocyanate end Kinase Inhibitor Candidate functionalization->end

Caption: Hypothetical workflow for kinase inhibitor synthesis.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-4-nitroindole.

Protocol 2: Reduction of 3-Aryl-4-nitroindole

This protocol outlines the reduction of the nitro group to an amino group.

Materials:

  • 3-Aryl-4-nitroindole

  • Iron powder (Fe) (5.0 equivalents)

  • Ammonium chloride (NH₄Cl) (1.0 equivalent)

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add the 3-aryl-4-nitroindole (1.0 mmol), iron powder (5.0 mmol), and ammonium chloride (1.0 mmol).

  • Add a mixture of ethanol (15 mL) and water (5 mL).

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL).

  • Separate the organic layer, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the 4-amino-3-arylindole, which can be used in the next step without further purification or purified by column chromatography if necessary.

Plausible Kinase Target and Signaling Pathway

Derivatives of this compound, particularly after functionalization of the 4-amino group, could potentially target the ATP-binding site of various kinases. A plausible target class is the Vascular Endothelial Growth Factor Receptor (VEGFR) family of tyrosine kinases, which are key mediators of angiogenesis. Inhibition of VEGFR signaling can block the formation of new blood vessels, thereby suppressing tumor growth.

Diagram of VEGFR Signaling Pathway

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR P1 Dimerization & Autophosphorylation VEGFR->P1 PLCg PLCγ P1->PLCg RAS RAS P1->RAS PI3K PI3K P1->PI3K PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival, Angiogenesis PKC->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Hypothetical Inhibitor (from this compound) Inhibitor->VEGFR

Caption: Simplified VEGFR signaling pathway.

Data Presentation

The following tables present hypothetical, yet representative, data for the synthesis and biological evaluation of a small library of kinase inhibitors derived from this compound.

Table 1: Hypothetical Suzuki-Miyaura Coupling and Nitro Reduction Yields
EntryArylboronic AcidSuzuki Coupling Yield (%)Nitro Reduction Yield (%)
1Phenylboronic acid8592
24-Fluorophenylboronic acid8295
33-Pyridinylboronic acid7588
44-(Trifluoromethyl)phenylboronic acid7890
Table 2: Hypothetical Kinase Inhibition Data (IC₅₀ values)
Compound IDR Group (from Arylboronic Acid)VEGFR2 IC₅₀ (nM)EGFR IC₅₀ (nM)
1a Phenyl150>1000
2a 4-Fluorophenyl85>1000
3a 3-Pyridinyl120>1000
4a 4-(Trifluoromethyl)phenyl60>1000

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual experimental results may vary.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel kinase inhibitors. The synthetic strategies and protocols outlined in these application notes provide a solid foundation for researchers to design and synthesize diverse libraries of indole-based compounds for screening against various kinase targets. The orthogonal reactivity of the bromo and nitro functionalities allows for a systematic exploration of the chemical space around the indole core, which is crucial for the development of potent and selective kinase inhibitors. Further investigation into the synthetic utility of this intermediate is warranted and could lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.

Application Notes and Protocols for the Synthesis of 5-HT2A Receptor Antagonists from 4-Nitroindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of 5-HT2A receptor antagonists derived from the versatile starting material, 4-nitroindole. The protocols and data presented are curated from peer-reviewed scientific literature to facilitate research and development in the field of neuroscience and medicinal chemistry.

Introduction

The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a prominent target in the development of therapeutics for a range of neuropsychiatric disorders, including schizophrenia, depression, and anxiety. Antagonism of the 5-HT2A receptor is a key mechanism of action for several atypical antipsychotic drugs. The 4-nitroindole scaffold has emerged as a valuable starting point for the synthesis of novel 5-HT2A receptor antagonists due to its synthetic tractability and the ability to introduce diverse functionalities to modulate pharmacological activity.

This document outlines the synthesis of 4-nitroindole-based sulfonamides, a class of compounds that have demonstrated notable affinity for the 5-HT2A receptor. Detailed experimental protocols for the synthesis of the 4-nitroindole starting material and its subsequent conversion to target antagonists are provided. Furthermore, this guide includes protocols for the in vitro evaluation of these compounds, including receptor binding and functional antagonism assays.

Data Presentation

The following table summarizes the in vitro binding affinities of a series of synthesized 4-nitroindole sulfonamide derivatives for the human 5-HT2A receptor.

Compound IDR5-HT2A IC50 (μM)[1]
1a Phenyl> 10
1b 4-Methylphenyl0.85
1c 4-Methoxyphenyl0.52
1d 4-Chlorophenyl0.43
1e 4-Fluorophenyl0.68
1f 3,4-Dichlorophenyl0.29
1g Naphthyl0.15
1h Thiophenyl0.91

Experimental Protocols

Protocol 1: Synthesis of 4-Nitroindole

This protocol is adapted from a well-established procedure for the synthesis of 4-nitroindoles.[2]

A. Ethyl N-(2-methyl-3-nitrophenyl)formimidate

  • Combine 2-methyl-3-nitroaniline (1.0 mol), triethyl orthoformate (1.35 mol), and a catalytic amount of p-toluenesulfonic acid in a round-bottomed flask equipped with a distillation apparatus.

  • Heat the mixture to 120°C and continuously distill off the ethanol formed during the reaction (approximately 1 hour).

  • After the reaction is complete, purify the residue by fractional vacuum distillation to obtain ethyl N-(2-methyl-3-nitrophenyl)formimidate as a light-yellow solid.

B. 4-Nitroindole

  • In a beaker, dissolve diethyl oxalate (0.15 mol) in dry dimethylformamide (50 mL).

  • Cool the solution in an ice bath and add potassium ethoxide (0.13 mol) with vigorous stirring.

  • Immediately pour this solution into a flask containing a solution of ethyl N-(2-methyl-3-nitrophenyl)formimidate (0.10 mol) in dry dimethyl sulfoxide (75 mL).

  • Stir the resulting deep-red solution for 1 hour at approximately 40°C.

  • Transfer the reaction mixture to a larger beaker and add water with stirring to precipitate the 4-nitroindole.

  • Collect the brownish-yellow solid by filtration and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol to yield brownish-yellow crystals.

Protocol 2: General Procedure for the Synthesis of 4-Nitroindole-1-sulfonamides (1a-h)

This protocol describes the synthesis of a series of 4-nitroindole sulfonamides with varying aryl substituents.[1]

  • To a solution of 4-nitroindole (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0°C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the appropriate arylsulfonyl chloride (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 4-nitroindole-1-sulfonamide.

Protocol 3: In Vitro 5-HT2A Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of the synthesized compounds for the 5-HT2A receptor.

  • Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human 5-HT2A receptor.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use a selective 5-HT2A receptor radioligand, for example, [³H]ketanserin.

  • Incubation: In a 96-well plate, incubate the cell membranes (20-40 µg of protein) with various concentrations of the test compound and the radioligand in a total volume of 200 µL.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM ketanserin).

  • Equilibration: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

Protocol 4: In Vitro 5-HT2A Receptor Functional Antagonism Assay (Calcium Flux)

This protocol describes a functional assay to measure the antagonist activity of the synthesized compounds by monitoring changes in intracellular calcium levels.

  • Cell Culture: Culture a stable cell line expressing the human 5-HT2A receptor in appropriate media.

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Stimulate the cells with a 5-HT2A receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of the test compound. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of the 5-HT2A Receptor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse Agonist Serotonin (Agonist) Agonist->Receptor Activates Antagonist 4-Nitroindole Derivative (Antagonist) Antagonist->Receptor Blocks

Caption: Canonical Gq/11 signaling pathway of the 5-HT2A receptor.

Experimental Workflow for Synthesis and Screening

G cluster_synthesis Synthesis cluster_screening Screening Start 4-Nitroindole (Starting Material) Reaction Sulfonylation (Protocol 2) Start->Reaction Purification Column Chromatography Reaction->Purification Product 4-Nitroindole Sulfonamides (1a-h) Purification->Product Binding 5-HT2A Binding Assay (Protocol 3) Product->Binding Functional Functional Antagonism (Protocol 4) Product->Functional Data IC50 Determination Binding->Data Functional->Data

Caption: Workflow for the synthesis and screening of 4-nitroindole derivatives.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-4-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 3-bromo-4-nitroindole, a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group at the 4-position significantly influences the reactivity of the C3-bromo bond, making it an excellent substrate for a variety of palladium-catalyzed transformations. This document outlines procedures for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, enabling the synthesis of a diverse range of functionalized 4-nitroindole derivatives.

The functionalized indole scaffold is a cornerstone in the development of new therapeutic agents. The protocols detailed herein offer a robust starting point for the synthesis of novel compounds for screening and lead optimization in drug discovery programs.

General Considerations for Reactions with this compound

Due to the electron-deficient nature of the this compound substrate, adjustments to standard cross-coupling conditions may be necessary. Electron-rich phosphine ligands are often beneficial for promoting the oxidative addition of palladium to the C-Br bond. The choice of base, solvent, and temperature is critical and should be optimized for each specific coupling partner. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-4-nitroindoles

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1][2][3] This protocol describes the coupling of this compound with a representative arylboronic acid.

Protocol: Synthesis of 3-Phenyl-4-nitroindole

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄) (3.0 equiv)

    • Anhydrous 1,4-Dioxane

    • Water (degassed)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with argon (repeat three times).

    • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 solvent ratio).

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Heck Reaction: Synthesis of 3-Alkenyl-4-nitroindoles

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4][5][6] This protocol is adapted for the reaction of this compound with styrene.

Protocol: Synthesis of (E)-3-(2-phenylvinyl)-4-nitroindole

  • Materials:

    • This compound (1.0 equiv)

    • Styrene (1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

    • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

    • Triethylamine (Et₃N) (2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a sealed tube, dissolve this compound, Pd(OAc)₂, and P(o-tol)₃ in anhydrous DMF.

    • Add triethylamine and styrene to the mixture.

    • Seal the tube and heat the reaction mixture to 100-120 °C.

    • Monitor the reaction by TLC or GC-MS.

    • After completion (typically 16-24 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the residue by flash chromatography.

Sonogashira Coupling: Synthesis of 3-Alkynyl-4-nitroindoles

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8][9]

Protocol: Synthesis of 4-nitro-3-(phenylethynyl)indole

  • Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

    • Copper(I) iodide (CuI) (5 mol%)

    • Triethylamine (Et₃N)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill with argon.

    • Add anhydrous THF and triethylamine (as both base and solvent or co-solvent).

    • Add phenylacetylene dropwise via syringe.

    • Stir the reaction mixture at room temperature to 50 °C.

    • Monitor the reaction until the starting material is consumed (typically 4-12 hours).

    • Filter the reaction mixture through a pad of Celite®, washing with THF.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-4-nitroindoles

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[10][11][12]

Protocol: Synthesis of 4-nitro-3-(morpholino)indole

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

    • XPhos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

    • Add this compound.

    • Remove the tube from the glovebox, add anhydrous toluene and morpholine under an argon atmosphere.

    • Heat the mixture to 90-110 °C with stirring.

    • Monitor the reaction's progress by LC-MS.

    • Once complete (typically 12-24 hours), cool the reaction to room temperature.

    • Quench with a saturated aqueous solution of ammonium chloride.

    • Extract with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Concentrate and purify by column chromatography.

Stille Coupling: Synthesis of 3-Substituted-4-nitroindoles

The Stille coupling involves the reaction of an organostannane with an organic halide.[13][14][15]

Protocol: Synthesis of 4-nitro-3-phenylindole

  • Materials:

    • This compound (1.0 equiv)

    • Tributyl(phenyl)stannane (1.1 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

    • Anhydrous Toluene or DMF

  • Procedure:

    • To a Schlenk flask, add this compound and Pd(PPh₃)₄.

    • Evacuate and backfill with argon.

    • Add anhydrous toluene (or DMF).

    • Add tributyl(phenyl)stannane via syringe.

    • Heat the reaction mixture to 90-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions for Palladium-Catalyzed Cross-Coupling of this compound

Coupling ReactionCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Time (h)Expected Yield (%)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Dioxane/H₂O80-10012-2470-90
Heck Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2.0)DMF100-12016-2460-85
Sonogashira PdCl₂(PPh₃)₂ (3)-Et₃NTHFRT-504-1275-95
Buchwald-Hartwig Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene90-11012-2465-88
Stille Pd(PPh₃)₄ (5)--Toluene90-11012-2460-80

Note: Yields are estimates based on analogous reactions and will vary depending on the specific coupling partners and optimized conditions.

Visualizations

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Substrates: This compound Coupling Partner Base catalyst Add Catalyst System: Pd Source + Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent inert Establish Inert Atmosphere (Argon/Nitrogen) solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Coupling_Workflow Suzuki Coupling of this compound start Start reagents Combine in Schlenk Flask: - this compound - Arylboronic Acid - K3PO4 - Pd(OAc)2 / SPhos start->reagents atmosphere Evacuate and Backfill with Argon (3x) reagents->atmosphere add_solvent Add Anhydrous Dioxane and Degassed Water atmosphere->add_solvent reaction Heat to 80-100 °C with Stirring add_solvent->reaction monitoring Monitor by TLC/LC-MS (12-24h) reaction->monitoring workup Cool, Dilute with EtOAc, Aqueous Wash monitoring->workup purification Dry, Concentrate, and Purify by Chromatography workup->purification end 3-Aryl-4-nitroindole purification->end

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling of this compound.

References

Application Notes and Protocols for 3-Bromo-4-nitroindole in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the chemical reactivity of 3-Bromo-4-nitroindole and analogies to related compounds. As of the current date, specific, peer-reviewed applications of this compound in materials science are not extensively documented in the public domain. The provided information is intended for research and development purposes as a guide to potential applications.

Introduction

This compound is a substituted indole derivative with a bromine atom at the 3-position and a nitro group at the 4-position of the indole ring. While its primary documented utility is as a synthetic intermediate in organic chemistry and potentially in the development of pharmaceutical compounds, its structure lends itself to several potential applications in materials science. The presence of a reactive C-Br bond, a modifiable N-H group on the indole ring, and an electron-withdrawing nitro group provides multiple avenues for the synthesis of functional organic materials. This document outlines potential applications and illustrative protocols for the use of this compound in the development of novel materials.

Application Note 1: Synthesis of Conjugated Polymers for Organic Electronics

Potential Application: this compound can be envisioned as a monomer for the synthesis of conjugated polymers. The bromine atom at the 3-position can participate in various cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds and extend the polymer chain. The indole moiety is a well-known electron-rich aromatic system that can be incorporated into conductive polymers. The electron-withdrawing nitro group can be used to tune the electronic properties of the resulting polymer, potentially leading to materials with interesting semiconducting or charge-transport properties for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 126807-08-7
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
Appearance Solid
Purity Typically ≥97%

Illustrative Experimental Protocol: Suzuki Polycondensation

This protocol describes a hypothetical Suzuki polycondensation reaction using this compound as a monomer.

Materials:

  • This compound

  • Aromatic diboronic acid or diboronic ester (e.g., 1,4-phenylenediboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dimethylformamide (DMF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the diboronic acid/ester comonomer (1.0 mmol), and potassium carbonate (3.0 mmol).

  • Add the palladium catalyst (0.02-0.05 mmol).

  • Add anhydrous toluene (10 mL) and DMF (2 mL) to the flask.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the formation of a precipitate.

  • After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Filter the crude polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.

  • Purify the polymer further by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, chloroform) to remove oligomers and catalyst residues.

  • Dry the purified polymer under vacuum to a constant weight.

  • Characterize the polymer's molecular weight, thermal stability, and optoelectronic properties using techniques such as Gel Permeation Chromatography (GPC), Thermogravimetric Analysis (TGA), UV-Vis spectroscopy, and Cyclic Voltammetry (CV).

G cluster_reactants Reactants cluster_process Process cluster_product Product & Characterization Reactant1 This compound Reaction Suzuki Polycondensation (Toluene/DMF, 90-100 °C) Reactant1->Reaction Reactant2 Diboronic Acid Comonomer Reactant2->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Base K2CO3 Base->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Cooling Purification Soxhlet Extraction Precipitation->Purification Filtration Drying Vacuum Drying Purification->Drying Polymer Conjugated Polymer Drying->Polymer Characterization GPC, TGA, UV-Vis, CV Polymer->Characterization

Caption: Workflow for the synthesis of a conjugated polymer.

Application Note 2: Precursor for Functional Dyes and Molecular Sensors

Potential Application: The indole scaffold is a key component in many synthetic dyes. The bromo and nitro functional groups on this compound offer handles for further chemical modification to create novel dye molecules. The bromine atom can be substituted via cross-coupling reactions to introduce various chromophores or fluorophores. The nitro group, being strongly electron-withdrawing, can act as part of a push-pull system to tune the absorption and emission properties of the dye. Furthermore, the nitro group can be reduced to an amine, which can then be diazotized or coupled with other molecules to create azo dyes or be functionalized to act as a binding site for a sensor.

Illustrative Experimental Protocol: Synthesis of a Substituted Indole Dye via Suzuki Coupling

This protocol describes a hypothetical synthesis of a functional dye by coupling a fluorescent moiety to the 3-position of the indole ring.

Materials:

  • This compound

  • A fluorescent boronic acid or ester (e.g., 4-pyrenylboronic acid)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂)

  • Base (e.g., sodium carbonate, Na₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube, combine this compound (1.0 mmol), the fluorescent boronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).

  • Add the palladium catalyst (0.03 mmol).

  • Add anhydrous 1,4-dioxane (15 mL).

  • Degas the mixture with argon for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired dye molecule.

  • Characterize the final product using NMR spectroscopy, mass spectrometry, and study its photophysical properties using UV-Vis and fluorescence spectroscopy.

G Start This compound Reaction Suzuki Coupling (Dioxane, 80-90 °C) Start->Reaction CouplingPartner Fluorescent Boronic Acid (e.g., 4-pyrenylboronic acid) CouplingPartner->Reaction Catalyst Pd(dppf)Cl2 / Na2CO3 Catalyst->Reaction Purification Column Chromatography Reaction->Purification Product Functional Dye Molecule Purification->Product Analysis NMR, Mass Spec, UV-Vis, Fluorescence Product->Analysis

Caption: Synthesis of a functional dye from this compound.

While direct, established applications of this compound in materials science are currently limited in published literature, its chemical structure presents significant potential. The illustrative protocols provided herein for the synthesis of conjugated polymers and functional dyes demonstrate plausible research directions. The combination of a reactive bromine atom for cross-coupling and an electron-withdrawing nitro group for tuning electronic properties makes this compound a promising, yet underexplored, building block for the creation of novel functional organic materials. Further research is warranted to explore and validate these potential applications.

Application Notes and Protocols for the Development of Novel Therapeutic Agents from 3-Bromo-4-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 3-Bromo-4-nitroindole as a versatile starting material for the synthesis of novel therapeutic agents. This document outlines detailed protocols for key chemical transformations, presents potential biological applications with representative data, and illustrates relevant signaling pathways and experimental workflows.

Introduction

This compound is a promising scaffold for the development of a diverse range of therapeutic agents. The presence of the bromine atom at the 3-position and the nitro group at the 4-position offers orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The indole core is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1] The bromo and nitro functionalities can be strategically exploited through various cross-coupling and reduction reactions to generate libraries of compounds for screening against various biological targets. Bromoindoles have shown significant potential in the development of kinase inhibitors and antimicrobial agents, while nitroindoles have been investigated for their anticancer and antiparasitic activities.[2][3][4]

Synthetic Strategies and Protocols

The bromine atom at the C3 position of this compound is amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents. The nitro group at the C4 position can be reduced to an amine, which can then be further functionalized.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid to introduce a new carbon-carbon bond at the 3-position.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask and standard glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).

  • Add K₂CO₃ (3.0 mmol).

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-aryl-4-nitroindole derivative.[5]

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine this compound, Arylboronic acid, Pd(OAc)2, PPh3, and K2CO3 in Schlenk flask atmosphere Evacuate and backfill with inert gas (3x) reagents->atmosphere solvent Add degassed 1,4-dioxane/water atmosphere->solvent heat Heat to 80-90 °C and stir for 12-24h solvent->heat monitor Monitor progress by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute with ethyl acetate, wash with water and brine cool->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify final_product final_product purify->final_product 3-Aryl-4-nitroindole

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the palladium-catalyzed amination of this compound to introduce an amino group at the 3-position.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Schlenk tube and standard glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), Xantphos (0.015 mmol), and NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol).

  • Seal the tube and evacuate and backfill with inert gas (repeat three times).

  • Add anhydrous toluene via syringe.

  • Add the amine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[1]

Experimental Workflow for Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Pd2(dba)3, Xantphos, NaOtBu, and this compound in Schlenk tube atmosphere Evacuate and backfill with inert gas (3x) reagents->atmosphere solvent Add anhydrous toluene atmosphere->solvent amine Add amine solvent->amine heat Heat to 80-110 °C and stir amine->heat monitor Monitor progress by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench with aq. NH4Cl cool->quench extract Extract, wash, dry, and concentrate quench->extract purify Purify by column chromatography extract->purify final_product final_product purify->final_product 3-Amino-4-nitroindole Derivative

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Potential Therapeutic Applications and Representative Data

Derivatives of this compound are promising candidates for several therapeutic areas, including oncology, infectious diseases, and neurology.

Anticancer Activity: Kinase Inhibition

Many indole derivatives are potent kinase inhibitors.[6] The synthesized 3-aryl and 3-amino-4-nitroindole derivatives can be screened against a panel of kinases implicated in cancer progression, such as EGFR, VEGFR, and BRAF.[2][7]

Table 1: Representative Kinase Inhibitory Activity of 3-Aryl-4-nitroindole Derivatives

Compound IDR-group at C3Target KinaseIC₅₀ (nM)
BNE-101 4-MethoxyphenylEGFR85
BNE-102 3-PyridylVEGFR-2120
BNE-103 2-ThienylBRAF V600E250
BNE-104 PhenylEGFR150
BNE-105 4-FluorophenylVEGFR-295

Table 2: Representative Antiproliferative Activity of 3-Amino-4-nitroindole Derivatives

Compound IDN-substituent at C3Cancer Cell LineGI₅₀ (µM)
BNA-201 MorpholinylHCT116 (Colon)5.2
BNA-202 PiperidinylA549 (Lung)8.1
BNA-203 N-MethylpiperazinylMCF-7 (Breast)3.5
BNA-204 PyrrolidinylHCT116 (Colon)6.8
BNA-205 DiethylaminoA549 (Lung)10.4
Antimicrobial Activity

Bromoindole derivatives have demonstrated significant antimicrobial properties.[3] The synthesized compounds can be evaluated for their minimum inhibitory concentrations (MICs) against a panel of pathogenic bacteria and fungi.

Table 3: Representative Antimicrobial Activity of 3-Substituted-4-nitroindole Derivatives

Compound IDSubstituent at C3Staphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
BNM-301 4-Chlorophenyl83216
BNM-302 Cyclohexylamino166432
BNM-303 2-Furyl4168
BNM-304 Indolyl284
BNM-305 4-Trifluoromethylphenyl83216

Signaling Pathways

The anticancer effects of indole-based kinase inhibitors are often mediated through the inhibition of key signaling pathways that regulate cell proliferation, survival, and angiogenesis. A primary example is the RAF-MEK-ERK pathway, which is frequently dysregulated in cancer.

RAF-MEK-ERK Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Growth Factor BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Inhibitor This compound Derivative (e.g., BNE-103) Inhibitor->BRAF

Caption: Inhibition of the RAF-MEK-ERK pathway by a this compound derivative.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel therapeutic agents. The synthetic protocols provided herein offer a robust foundation for the generation of diverse compound libraries. The representative biological data highlight the potential of these derivatives as anticancer and antimicrobial agents. Further exploration of the chemical space around this scaffold is warranted to identify lead compounds with optimized potency, selectivity, and pharmacokinetic properties for advancement into preclinical and clinical development.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-4-nitroindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 3-bromo-4-nitroindole and its derivatives. The methodologies are designed to be scalable and efficient, catering to the needs of academic research, process development, and pharmaceutical manufacturing.

Introduction

Indole and its derivatives are crucial structural motifs in a vast array of biologically active compounds and pharmaceutical agents.[1] Specifically, substituted indoles, including halogenated and nitrated variants, serve as key intermediates in the synthesis of drugs for treating conditions ranging from cancer to neurological disorders.[2] The this compound scaffold is a valuable building block for creating complex heterocyclic systems. However, the development of robust and scalable synthetic routes for these compounds can be challenging, often involving harsh reaction conditions or the use of hazardous reagents like concentrated nitric acid, which pose safety and environmental concerns.[3][4]

This guide outlines a practical and scalable approach for the synthesis of this compound derivatives, focusing on a two-step process: the regioselective nitration of an indole precursor followed by bromination. The protocols provided are based on modern synthetic methods that prioritize safety, efficiency, and scalability.

Synthetic Strategy Overview

The primary synthetic route detailed here involves two key transformations:

  • Nitration of the Indole Ring: Introduction of a nitro group at the C4 position of the indole nucleus.

  • Bromination of the Nitrated Indole: Regioselective introduction of a bromine atom at the C3 position.

This strategy is advantageous as it allows for the controlled introduction of the desired functional groups, minimizing the formation of regioisomeric impurities.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 4-Nitroindole

This protocol is adapted from established methods for the synthesis of 4-nitroindoles and is optimized for larger scale production.[5]

Materials and Equipment:

  • 2-Methyl-3-nitroaniline

  • Triethyl orthoformate

  • Acetic anhydride

  • Potassium t-butoxide

  • Dimethylformamide (DMF)

  • Large-scale reaction vessel with mechanical stirring, temperature control, and inert atmosphere capabilities

  • Addition funnels

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Formation of the Formimidate Intermediate:

    • In a large, dry reaction vessel under a nitrogen atmosphere, dissolve 2-methyl-3-nitroaniline (1.0 eq) in triethyl orthoformate (3.0 eq).

    • Slowly add acetic anhydride (1.2 eq) to the mixture while maintaining the temperature below 40°C.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Once the formation of the intermediate is complete, remove the volatile components under reduced pressure.

  • Cyclization to 4-Nitroindole:

    • Dissolve the crude formimidate intermediate in anhydrous DMF (5-10 volumes).

    • In a separate vessel, prepare a solution of potassium t-butoxide (1.5 eq) in anhydrous DMF.

    • Slowly add the potassium t-butoxide solution to the formimidate solution at 0-5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction for the formation of 4-nitroindole.

    • Upon completion, quench the reaction by carefully adding the mixture to a stirred solution of ice-cold water.

    • Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and then with a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.

    • Dry the product under vacuum to yield 4-nitroindole.

Data Presentation:

ParameterValue
Starting Material2-Methyl-3-nitroaniline
Key ReagentsTriethyl orthoformate, Acetic anhydride, Potassium t-butoxide
SolventDimethylformamide (DMF)
Reaction Temperature0°C to room temperature
Typical Yield75-85%
Purity (by HPLC)>98%
Protocol 2: Large-Scale Synthesis of this compound

This protocol employs a mild and selective brominating agent, N-bromosuccinimide (NBS), which is well-suited for large-scale operations due to its solid nature and predictable reactivity.

Materials and Equipment:

  • 4-Nitroindole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Large-scale reaction vessel with mechanical stirring and temperature control

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Bromination Reaction:

    • In a large reaction vessel, dissolve 4-nitroindole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (10-20 volumes).

    • Cool the solution to 0-5°C.

    • Slowly add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 10°C.

    • Stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, a precipitate of the product may form.

  • Work-up and Purification:

    • If a precipitate has formed, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

    • Wash the collected solid with cold water to remove succinimide.

    • Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

    • Dry the purified this compound under vacuum.

Data Presentation:

ParameterValue
Starting Material4-Nitroindole
Brominating AgentN-Bromosuccinimide (NBS)
SolventAcetonitrile or Dichloromethane
Reaction Temperature0-5°C
Typical Yield88-95%
Purity (by HPLC)>99%

Visualization of Synthetic Pathway and Workflow

Synthetic Pathway for this compound

Synthetic_Pathway 2-Methyl-3-nitroaniline 2-Methyl-3-nitroaniline Formimidate Intermediate Formimidate Intermediate 2-Methyl-3-nitroaniline->Formimidate Intermediate Triethyl orthoformate, Acetic anhydride 4-Nitroindole 4-Nitroindole Formimidate Intermediate->4-Nitroindole Potassium t-butoxide, DMF This compound This compound 4-Nitroindole->this compound NBS, Acetonitrile

Caption: Synthetic route to this compound.

Experimental Workflow for Large-Scale Synthesis

Experimental_Workflow cluster_nitration Step 1: Nitration cluster_bromination Step 2: Bromination Start Start Dissolve 2-Methyl-3-nitroaniline Dissolve 2-Methyl-3-nitroaniline Start->Dissolve 2-Methyl-3-nitroaniline Form Formimidate Form Formimidate Dissolve 2-Methyl-3-nitroaniline->Form Formimidate Cyclize to 4-Nitroindole Cyclize to 4-Nitroindole Form Formimidate->Cyclize to 4-Nitroindole Quench and Precipitate Quench and Precipitate Cyclize to 4-Nitroindole->Quench and Precipitate Filter and Dry 4-Nitroindole Filter and Dry 4-Nitroindole Quench and Precipitate->Filter and Dry 4-Nitroindole Dissolve 4-Nitroindole Dissolve 4-Nitroindole Filter and Dry 4-Nitroindole->Dissolve 4-Nitroindole Proceed to Bromination Add NBS Add NBS Dissolve 4-Nitroindole->Add NBS Reaction Monitoring Reaction Monitoring Add NBS->Reaction Monitoring Isolate Crude Product Isolate Crude Product Reaction Monitoring->Isolate Crude Product Recrystallize and Dry Recrystallize and Dry Isolate Crude Product->Recrystallize and Dry Final Product Final Product Recrystallize and Dry->Final Product

Caption: Workflow for the synthesis of this compound.

Safety and Handling Considerations

  • Nitroanilines: These compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood.

  • Solvents: DMF, acetonitrile, and dichloromethane are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.

  • Potassium t-butoxide: This is a strong base and is highly reactive with water. Handle under an inert atmosphere.

Conclusion

The protocols outlined in this document provide a comprehensive and scalable approach to the synthesis of this compound derivatives. By utilizing modern, milder reaction conditions, these methods offer a safer and more efficient alternative to traditional synthetic routes. The detailed procedures and data tables are intended to facilitate the successful implementation of these syntheses in both academic and industrial settings, thereby accelerating research and development in medicinal chemistry and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Bromo-4-nitroindole. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and direct precursor for the synthesis of this compound is 4-nitroindole. This starting material can be synthesized via the Reissert indole synthesis.[1]

Q2: Which brominating agent is most effective for the synthesis of this compound?

A2: N-Bromosuccinimide (NBS) is a highly effective brominating agent for deactivated aromatic compounds like 4-nitroindole, particularly when used in a strong acid solvent such as concentrated sulfuric acid.[2][3] This method promotes the bromination of electron-deficient aromatic rings.[2]

Q3: What are the primary challenges in the synthesis of this compound?

A3: The primary challenges include achieving high yields due to the deactivating effect of the nitro group on the indole ring, preventing the formation of side products, and the purification of the final product from starting material and byproducts. Careful control of reaction conditions is crucial.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, product, and any potential side products.

Q5: What are the typical workup and purification procedures for this compound?

A5: A typical workup involves carefully quenching the reaction mixture with ice water, followed by extraction with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and the solvent is evaporated. Purification is commonly achieved through column chromatography on silica gel or recrystallization.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction due to insufficient reaction time or temperature.[4] 2. Deactivation of the indole ring by the nitro group hindering bromination.[2] 3. Impure starting materials or reagents.[4]1. Increase the reaction time and/or temperature gradually while monitoring with TLC. 2. Ensure the use of a strong acid catalyst like concentrated sulfuric acid to activate the brominating agent.[3] 3. Purify the 4-nitroindole starting material and ensure the NBS is of high purity.
Formation of Multiple Products (Side Reactions) 1. Over-bromination leading to di- or tri-brominated products. 2. Side reactions due to the strong acidic conditions. 3. Reaction temperature is too high.1. Use a stoichiometric amount of NBS or a slight excess. Add the NBS portion-wise to control the reaction rate. 2. Maintain a low reaction temperature to minimize side reactions. 3. Carefully control the temperature throughout the addition of reagents and the reaction period.
Difficulty in Product Purification 1. Co-elution of the product with starting material or impurities during column chromatography. 2. The product is an oil or does not crystallize easily.1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. 2. If the product is an oil, try triturating with a non-polar solvent to induce crystallization. If recrystallization is difficult, column chromatography is the preferred method.
Starting Material Remains Unchanged 1. The reaction conditions are not vigorous enough to overcome the deactivation by the nitro group. 2. The brominating agent is not sufficiently activated.1. Increase the reaction temperature or prolong the reaction time. 2. Confirm that concentrated sulfuric acid is being used as the solvent to ensure the activation of NBS.[3]

Experimental Protocols

Synthesis of 4-Nitroindole (Starting Material)

A detailed procedure for the synthesis of 4-nitroindole can be found in Organic Syntheses.[1] The process involves the reaction of 2-methyl-3-nitroaniline with triethyl orthoformate, followed by cyclization with diethyl oxalate and potassium ethoxide.[1]

Synthesis of this compound

This protocol is adapted from a general method for the bromination of deactivated aromatic compounds.[3]

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Amount Moles
4-Nitroindole162.151.62 g0.01
N-Bromosuccinimide (NBS)177.981.96 g0.011
Concentrated Sulfuric Acid (98%)98.0820 mL-
Ethyl Acetate-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-
Silica Gel (for column chromatography)-As needed-

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitroindole (1.62 g, 0.01 mol) in concentrated sulfuric acid (20 mL) at 0 °C.

  • Addition of NBS: To the stirred solution, add N-bromosuccinimide (1.96 g, 0.011 mol) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g). A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound.

Visualizations

SynthesisWorkflow Start 4-Nitroindole Reaction Bromination (0°C to RT) Start->Reaction Reagents NBS, H₂SO₄ Reagents->Reaction Workup Quenching (Ice) Extraction (EtOAc) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

TroubleshootingFlow Start Low Yield of This compound CheckReaction Was the reaction complete (checked by TLC)? Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes IncreaseTimeTemp Increase reaction time/temperature Incomplete->IncreaseTimeTemp CheckReagents Are starting materials and reagents pure? Incomplete->CheckReagents WorkupLoss Was there significant loss during workup/purification? Complete->WorkupLoss PurifyReagents Purify 4-nitroindole and use fresh NBS CheckReagents->PurifyReagents No CheckReagents->WorkupLoss Yes OptimizeWorkup Optimize extraction and chromatography conditions WorkupLoss->OptimizeWorkup

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of 3-Bromo-4-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromo-4-nitroindole. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound, a polar aromatic compound, are recrystallization and silica gel column chromatography. For high-purity requirements and analytical purposes, High-Performance Liquid Chromatography (HPLC) is also a suitable method. The choice of method depends on the scale of the purification, the impurity profile, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from the starting materials, side reactions, or decomposition. Common synthesis methods for nitroindoles may introduce regioisomers (e.g., 3-Bromo-6-nitroindole), unreacted starting materials, or byproducts from the nitration or bromination steps.[1][2][3] Over-nitration or incomplete bromination products are also possibilities.

Q3: My this compound sample appears to be degrading during purification on a silica gel column. What could be the cause and how can I prevent it?

A3: Indole derivatives can be sensitive to the acidic nature of standard silica gel, which can lead to decomposition. If you observe streaking on your TLC plate or a lower than expected yield from your column, consider deactivating the silica gel. This can be done by preparing a slurry of the silica gel in your chosen eluent system containing a small amount of a volatile base, such as 1-3% triethylamine.[4]

Q4: I am having difficulty finding a suitable single solvent for recrystallization. What should I do?

A4: It is common for a single solvent not to have the ideal solubility properties for recrystallization (i.e., high solubility when hot and low solubility when cold).[5] In such cases, a mixed solvent system is often effective. Common pairs for aromatic compounds include combinations of a "good" solvent in which the compound is soluble (like acetone or ethyl acetate) and a "bad" solvent in which it is poorly soluble (like hexanes or water).[6]

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated. 3. The compound is too soluble in the chosen solvent, even at low temperatures.1. Boil off some solvent to concentrate the solution and cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. 3. Select a different solvent or use a mixed-solvent system where the compound has lower solubility at cold temperatures.
The product "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. The concentration of impurities is too high.1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 3. Attempt a preliminary purification by a different method (e.g., column chromatography) before recrystallization.
Low recovery of purified product. 1. Too much solvent was used. 2. The crystals were filtered before crystallization was complete. 3. The compound has significant solubility in the cold solvent.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the solution has cooled completely and crystal formation has ceased before filtration. 3. Cool the solution in an ice bath for a longer period to maximize crystal precipitation. Consider a different solvent system.
Crystals are colored, but the pure compound should be colorless/pale yellow. 1. Colored impurities are trapped in the crystal lattice. 2. Colored impurities are adsorbed onto the crystal surface.1. Before cooling, add a small amount of activated charcoal to the hot solution and then hot-filter to remove the charcoal and adsorbed impurities. Be aware that charcoal can also adsorb some of your product. 2. Perform a second recrystallization.
Silica Gel Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
The compound does not move from the baseline (Rf = 0). The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). A starting point for polar compounds could be 100% ethyl acetate or a mixture of methanol in dichloromethane.[4]
All compounds run with the solvent front (Rf = 1). The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).
Poor separation between the desired compound and an impurity. The chosen eluent system does not provide sufficient resolution.1. Try a different solvent system. 2. Use a gradient elution, starting with a less polar eluent and gradually increasing the polarity. 3. Ensure the column is packed properly to avoid channeling.
Streaking or tailing of spots on TLC and bands on the column. 1. The sample was overloaded on the column. 2. The compound is interacting too strongly with the silica gel. 3. The compound is not very soluble in the eluent.1. Use a larger column or load less sample. 2. Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds, though caution is advised with potentially acid-sensitive indoles). 3. Choose an eluent system in which the compound is more soluble.

Experimental Protocols (Recommended Starting Points)

Recrystallization Protocol

This protocol is a general starting point and should be optimized for this compound.

  • Solvent Selection: Based on the polarity of similar compounds, consider solvent systems like ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.[6] Perform small-scale solubility tests to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethyl acetate). Heat the mixture gently (e.g., on a hot plate) while stirring. Continue adding the "good" solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature. If using a mixed-solvent system, slowly add the "bad" solvent (e.g., hexanes) to the hot solution until it becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Silica Gel Column Chromatography Protocol
  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good eluent system will give the desired compound an Rf value of approximately 0.25-0.35. For a polar compound like this compound, start with solvent systems like 30-50% ethyl acetate in hexanes and adjust the polarity as needed.[4]

  • Column Packing:

    • Insert a small plug of cotton or glass wool into the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add a layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample has been adsorbed onto the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions. Apply gentle pressure to the top of the column (flash chromatography) to maintain a steady flow rate.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

HPLC Purification Protocol (Starting Point)

This reverse-phase HPLC method is based on protocols for similar bromo-indole derivatives and should be optimized.

Parameter Recommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a lower percentage of B (e.g., 20%), ramp up to a higher percentage (e.g., 95%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm or 280 nm)
Injection Volume 10-20 µL
Sample Preparation Dissolve the sample in methanol or a mixture of methanol and mobile phase A.

Visualized Workflows

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot filtration (optional, if solids present) dissolve->hot_filter cool Slowly cool to room temperature dissolve->cool no solids hot_filter->cool ice_bath Cool in ice bath cool->ice_bath filter_crystals Vacuum filter crystals ice_bath->filter_crystals wash Wash with cold solvent filter_crystals->wash dry Dry crystals wash->dry end Pure this compound dry->end

Caption: A typical workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC to find suitable eluent pack_column 2. Pack silica gel column tlc->pack_column load_sample 3. Load crude sample pack_column->load_sample elute 4. Elute with solvent load_sample->elute collect_fractions 5. Collect fractions elute->collect_fractions analyze_fractions 6. Analyze fractions by TLC collect_fractions->analyze_fractions combine_pure 7. Combine pure fractions analyze_fractions->combine_pure evaporate 8. Evaporate solvent combine_pure->evaporate end Pure Product evaporate->end start Crude Sample start->tlc

Caption: Step-by-step workflow for purification using silica gel column chromatography.

References

solubility issues of 3-Bromo-4-nitroindole in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-Bromo-4-nitroindole in organic solvents.

Troubleshooting Guides and FAQs

This section addresses common problems encountered during the dissolution of this compound.

Q1: Why is my this compound not dissolving in my chosen solvent?

A1: The solubility of this compound, like many indole derivatives, is influenced by its molecular structure. The presence of the hydrophobic indole ring system can lead to poor solubility in polar solvents.[1] The nitro and bromo groups also affect the polarity and crystal lattice energy of the compound, which can make it difficult for solvent molecules to break apart the solid state.[1] If you are experiencing issues, consider that your chosen solvent may not have the optimal polarity to dissolve the compound effectively.

Q2: I'm observing a suspension or cloudy solution. What should I do?

A2: A cloudy solution or suspension indicates that the compound has not fully dissolved or may be precipitating out of the solution.[2] Here are a few steps to troubleshoot this issue:

  • Sonication: Use a sonicator to provide energy to break up the solid particles and aid in dissolution.[2]

  • Gentle Warming: Gently warming the solution in a water bath can help increase the solubility.[1][2] However, be cautious as excessive heat can potentially degrade the compound.

  • Extended Stirring: Allow the solution to stir for a longer period to ensure equilibrium is reached.

Q3: Can I use a co-solvent system to improve solubility?

A3: Yes, using a co-solvent system is a common and effective strategy.[2] If this compound is poorly soluble in your final desired solvent (e.g., an aqueous buffer for biological assays), you can first dissolve it in a small amount of a highly effective organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[2][3] This stock solution can then be diluted into the final solvent system. Be mindful of the final concentration of the organic co-solvent, as it may affect your experiment, especially in biological assays where high concentrations of DMSO can be toxic to cells.[4]

Q4: How does solvent polarity affect the solubility of this compound?

A4: The principle of "like dissolves like" is a useful guideline.[5] this compound has both polar (nitro group, N-H bond) and non-polar (indole ring, bromo group) characteristics. Therefore, its solubility will vary across solvents of different polarities. Polar aprotic solvents are often good starting points for indole derivatives.[1] It is recommended to perform a solvent screening with a range of solvents to find the most suitable one for your application.

Q5: My compound precipitates when I add my stock solution to an aqueous buffer. How can I prevent this?

A5: This is a common issue when a compound is highly soluble in the organic stock solvent but has low solubility in the final aqueous medium.[2] Here are some troubleshooting steps:

  • Decrease the final concentration: Your target concentration in the aqueous buffer may be above the compound's solubility limit.[2]

  • Adjust the pH: The indole nitrogen is weakly basic, and the overall molecule's charge can be influenced by pH, which in turn can affect solubility.[1] Experimenting with slight pH adjustments of your aqueous buffer may improve solubility.

  • Use a co-solvent in the final solution: A small percentage of an organic solvent that is miscible with water, such as ethanol or propylene glycol, can be included in the final solution to maintain solubility.[2]

Solubility Data

Quantitative solubility data for this compound is not widely published. The following table provides a qualitative summary of expected solubility based on the general behavior of similar indole derivatives. Note: These are general guidelines, and experimental determination is recommended.

SolventSolvent TypeExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticHighA common choice for preparing concentrated stock solutions of indole derivatives.[4]
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, effective for creating stock solutions.[3]
AcetonePolar AproticModerateMay be a suitable solvent for some applications.
AcetonitrilePolar AproticModerate to LowOften used in chromatography; solubility should be tested.
EthanolPolar ProticModerate to LowCan be used as a co-solvent in aqueous solutions.[2]
MethanolPolar ProticModerate to LowSimilar to ethanol.
Dichloromethane (DCM)Non-polarModerate to LowMay be effective due to the hydrophobic nature of the indole ring.
Diethyl EtherNon-polarLowGenerally, indole derivatives have limited solubility in highly non-polar solvents.[6]
WaterPolar ProticVery LowThe hydrophobic nature of the indole ring leads to poor aqueous solubility.[1]
Aqueous Buffers (e.g., PBS)Polar ProticVery LowSimilar to water, solubility is expected to be minimal without co-solvents or pH adjustment.[3]

Experimental Protocols

Protocol for Determining Qualitative Solubility

Objective: To quickly assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, DMF, acetone, ethanol, dichloromethane, water)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer

Procedure:

  • Place a small, consistent amount (e.g., 1-2 mg) of this compound into a series of labeled test tubes.

  • To each tube, add 1 mL of a different solvent.

  • Vortex each tube vigorously for 60 seconds.[5]

  • Visually inspect each tube for undissolved solid.

  • Record the results as "soluble" (no visible solid), "partially soluble" (some solid remains), or "insoluble" (most or all of the solid remains).[5]

Protocol for Determining Quantitative Solubility (Saturation Shake-Flask Method)

Objective: To determine the approximate solubility of this compound in a specific solvent in mg/mL.

Materials:

  • This compound

  • Chosen organic solvent

  • Glass vials with screw caps

  • Analytical balance

  • Vortex mixer or shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 1 mL). The goal is to have undissolved solid remaining.

  • Seal the vial and shake it at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After the equilibration period, centrifuge the vial to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[2]

  • Dilute the clear filtrate with a known volume of the solvent.

  • Analyze the concentration of this compound in the diluted filtrate using a suitable analytical method like HPLC or UV-Vis spectrophotometry against a standard curve.

  • Calculate the original concentration in the undissolved supernatant to determine the solubility in mg/mL.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound check_solvent Is the solvent appropriate? (Consider polarity) start->check_solvent try_different_solvent Select a different solvent (e.g., DMSO, DMF) check_solvent->try_different_solvent No apply_energy Apply energy to aid dissolution check_solvent->apply_energy Yes try_different_solvent->apply_energy sonicate Sonication apply_energy->sonicate warm Gentle Warming apply_energy->warm stir Extended Stirring apply_energy->stir check_dissolution Is the compound fully dissolved? sonicate->check_dissolution warm->check_dissolution stir->check_dissolution use_co_solvent Consider a co-solvent system check_dissolution->use_co_solvent No end_success Success: Compound is dissolved check_dissolution->end_success Yes prepare_stock Prepare a concentrated stock in a high-solubility solvent use_co_solvent->prepare_stock dilute Dilute stock into final medium prepare_stock->dilute end_fail Issue persists: Re-evaluate concentration and solvent system dilute->end_fail

Caption: A workflow for troubleshooting solubility issues.

Quantitative_Solubility_Workflow start Start: Determine Quantitative Solubility add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate for 24-48 hours (e.g., shaking at constant temp.) add_excess->equilibrate separate Separate solid and supernatant (Centrifugation) equilibrate->separate filter Filter supernatant (0.22 µm syringe filter) separate->filter analyze Analyze concentration of the filtrate (HPLC or UV-Vis) filter->analyze calculate Calculate solubility (e.g., in mg/mL) analyze->calculate end End: Solubility Value Determined calculate->end

Caption: Experimental workflow for quantitative solubility determination.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-4-nitroindole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 3-Bromo-4-nitroindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing common cross-coupling reactions with this substrate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when functionalizing this compound using palladium-catalyzed cross-coupling reactions?

A1: The primary challenges arise from the electronic properties of the substrate. The strong electron-withdrawing nature of the nitro group at the 4-position can influence the reactivity of the C-Br bond at the 3-position. While this can enhance the rate of oxidative addition, a key step in the catalytic cycle, it can also increase the susceptibility to certain side reactions. Additionally, the unprotected N-H of the indole can interfere with the catalyst, potentially leading to catalyst inhibition or undesired side reactions.[1] N-protection is often recommended, especially for Sonogashira and Heck couplings.[1]

Q2: Is it necessary to protect the indole nitrogen (N-H) before attempting cross-coupling reactions?

A2: While some Suzuki-Miyaura reactions have been reported to work with unprotected indoles, N-protection is generally advisable to prevent potential side reactions and catalyst deactivation.[1][2] The acidic proton of the N-H group can react with the basic conditions often employed in these couplings. Common protecting groups for indoles include Boc (tert-butoxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), and Ts (tosyl). The choice of protecting group can influence the reaction outcome and should be considered based on its stability to the reaction conditions and ease of removal.

Q3: How does the nitro group at the C4-position affect the choice of catalyst and reaction conditions?

A3: The electron-withdrawing nitro group makes the this compound an electron-deficient aryl halide. This generally increases its reactivity towards oxidative addition to the palladium(0) catalyst.[1] However, it can also make the system more prone to side reactions. For Buchwald-Hartwig amination, the use of milder bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) may be beneficial to tolerate sensitive functional groups like the nitro group. Catalyst systems with electron-rich and sterically hindered ligands are often employed to stabilize the palladium center and promote the desired coupling.[1]

Q4: What are common side reactions to watch out for during the functionalization of this compound?

A4: Common side reactions include:

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid coupling partner can be replaced by a proton from the solvent or trace water, leading to the formation of an undesired arene byproduct. This is a known issue, especially with heteroaryl boronic acids.[3][4]

  • Homocoupling: In Sonogashira coupling, the terminal alkyne can couple with itself to form a dimer, particularly in the presence of oxygen and a copper co-catalyst.[5][6][7] Using copper-free conditions can help to mitigate this.[5][7]

  • Hydrodehalogenation: The bromo group can be replaced by a hydrogen atom, leading to the formation of 4-nitroindole. This can be a competing pathway in Buchwald-Hartwig aminations.

  • Catalyst Deactivation/Poisoning: Functional groups like nitro groups can potentially interact with the palladium catalyst, leading to deactivation.[8] Careful selection of ligands and reaction conditions is crucial to minimize this.

Troubleshooting Guides

This section provides troubleshooting advice for common issues encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this compound.

Troubleshooting Suzuki-Miyaura Coupling

Issue: Low or no conversion of this compound.

start Low/No Conversion catalyst Is the catalyst system active? start->catalyst base_solvent Is the base/solvent combination appropriate? start->base_solvent deboronation Is protodeboronation of the boronic acid occurring? start->deboronation temp_time Are the reaction temperature and time sufficient? start->temp_time sol_catalyst Use a pre-catalyst or a more active ligand (e.g., SPhos, XPhos). Ensure anhydrous and oxygen-free conditions. catalyst->sol_catalyst Solution sol_base_solvent Screen different bases (e.g., K3PO4, Cs2CO3) and solvents (e.g., dioxane, THF, DMF). Consider using aqueous base solutions. base_solvent->sol_base_solvent Solution sol_deboronation Use a higher concentration of reagents. Consider using potassium trifluoroborate salts or MIDA boronates. Use anhydrous solvents. deboronation->sol_deboronation Solution sol_temp_time Increase reaction temperature and/or extend reaction time. Monitor reaction progress by TLC or LC-MS. temp_time->sol_temp_time Solution

Troubleshooting low conversion in Suzuki-Miyaura coupling.
ParameterConditionNotes
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%)For electron-deficient substrates, catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos may improve yields.
Ligand (If using a precursor like Pd(OAc)₂) XPhos, SPhos (1.2-2 mol eq. to Pd)Ligand choice is critical for challenging substrates.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents)The choice of base can be solvent-dependent.
Solvent Dioxane/H₂O, Toluene/H₂O, or DMFDegassing the solvent is crucial to prevent catalyst oxidation.
Temperature 80-110 °CHigher temperatures may be required for less reactive coupling partners.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent degradation of the catalyst.

Troubleshooting Sonogashira Coupling

Issue: Formation of significant homocoupling byproduct (alkyne dimer).

start Significant Homocoupling copper Are you using a copper co-catalyst? start->copper oxygen Is the reaction mixture properly degassed? start->oxygen concentration Is the concentration of the alkyne too high? start->concentration sol_copper Switch to copper-free Sonogashira conditions. copper->sol_copper Solution sol_oxygen Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere. oxygen->sol_oxygen Solution sol_concentration Add the alkyne slowly to the reaction mixture. concentration->sol_concentration Solution

Troubleshooting homocoupling in Sonogashira coupling.
ParameterConditionNotes
Palladium Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)Other common catalysts include Pd(PPh₃)₄.
Copper Co-catalyst CuI (1-10 mol%)Can be omitted in copper-free protocols to reduce homocoupling.[5][7]
Base Triethylamine (TEA) or Diisopropylamine (DIPEA) (2-4 equivalents)Often used as the solvent or co-solvent.
Solvent THF, DMF, or TolueneMust be anhydrous and degassed.
Temperature Room temperature to 80 °CMilder conditions are often sufficient.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent Glaser-Hay homocoupling.[5]

Troubleshooting Buchwald-Hartwig Amination

Issue: Low yield of the desired arylamine product.

start Low Yield catalyst_ligand Is the catalyst/ligand combination optimal? start->catalyst_ligand base Is the base strong enough but not too harsh? start->base side_reactions Are there competing side reactions? start->side_reactions nh_interference Is the unprotected indole N-H causing issues? start->nh_interference sol_catalyst_ligand Use a pre-catalyst or screen bulky, electron-rich ligands (e.g., XPhos, RuPhos). catalyst_ligand->sol_catalyst_ligand Solution sol_base Screen different bases (e.g., NaOtBu, K3PO4, Cs2CO3). For substrates with sensitive groups, consider milder organic bases like DBU. base->sol_base Solution sol_side_reactions Check for hydrodehalogenation by GC-MS. Optimize reaction temperature and time. side_reactions->sol_side_reactions Solution sol_nh_interference Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM). nh_interference->sol_nh_interference Solution

Troubleshooting low yield in Buchwald-Hartwig amination.
ParameterConditionNotes
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Pre-catalysts are often more reliable.
Ligand XPhos, RuPhos, or BrettPhos (1.2-2 mol eq. to Pd)Ligand choice is critical for coupling with electron-deficient substrates.
Base NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-3 equivalents)Strong bases are typically required. For nitro-containing substrates, weaker bases like K₂CO₃ may have a low reaction rate.[8]
Solvent Toluene, Dioxane, or THFAnhydrous and degassed solvents are essential.
Temperature 80-120 °CHigher temperatures are often necessary.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxidation.

Experimental Protocols

The following are generalized experimental protocols for the functionalization of this compound. Note: These are starting points and may require optimization for specific coupling partners.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling (Copper-Free)
  • To an oven-dried Schlenk flask, add this compound (1.0 eq.) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., TEA or DIPEA, 3-4 eq.).

  • Add the terminal alkyne (1.1-1.5 eq.) dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat to 40-60 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2.4-4 mol%), and the base (e.g., NaOtBu, 1.5-2 eq.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).

  • Seal the tube, remove from the glovebox (if applicable), and add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction carefully with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the residue by column chromatography.

Signaling Pathways and Experimental Workflows

cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination s_start This compound + Boronic Acid s_oa Oxidative Addition s_start->s_oa s_pd0 Pd(0)L_n s_pd0->s_oa s_int1 Ar-Pd(II)(Br)L_n s_oa->s_int1 s_trans Transmetalation (Base) s_int1->s_trans s_int2 Ar-Pd(II)(R)L_n s_trans->s_int2 s_re Reductive Elimination s_int2->s_re s_re->s_pd0 s_prod 3-Aryl-4-nitroindole s_re->s_prod so_start This compound + Terminal Alkyne so_oa Oxidative Addition so_start->so_oa so_pd0 Pd(0)L_n so_pd0->so_oa so_int1 Ar-Pd(II)(Br)L_n so_oa->so_int1 so_trans Transmetalation so_int1->so_trans so_cu Cu(I) Acetylide Formation so_cu->so_trans so_int2 Ar-Pd(II)(alkynyl)L_n so_trans->so_int2 so_re Reductive Elimination so_int2->so_re so_re->so_pd0 so_prod 3-Alkynyl-4-nitroindole so_re->so_prod b_start This compound + Amine b_deprot Amine Coordination & Deprotonation (Base) b_start->b_deprot b_pd0 Pd(0)L_n b_oa Oxidative Addition b_pd0->b_oa b_int1 Ar-Pd(II)(Br)L_n b_oa->b_int1 b_int1->b_deprot b_int2 Ar-Pd(II)(NR_2)L_n b_deprot->b_int2 b_re Reductive Elimination b_int2->b_re b_re->b_pd0 b_prod 3-Amino-4-nitroindole b_re->b_prod

Catalytic cycles for common cross-coupling reactions.

References

Technical Support Center: Nitration of Bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the nitration of bromoindoles. This guide is intended for researchers, scientists, and drug development professionals encountering challenges in the electrophilic nitration of bromo-substituted indole scaffolds. Here, you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and mechanistic insights to help you navigate common side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield of my desired nitro-bromoindole and a lot of tar-like material. What is causing this?

A1: The formation of dark, insoluble tars is a common issue in indole nitration, particularly under strong acidic conditions (e.g., HNO₃/H₂SO₄). The indole nucleus is highly electron-rich and susceptible to acid-catalyzed polymerization. The high reactivity of the indole ring can lead to uncontrolled reactions and degradation.

To mitigate polymerization, consider the following:

  • Use milder nitrating agents: Reagents such as acetyl nitrate (AcONO₂), or non-acidic systems like tetramethylammonium nitrate with trifluoroacetic anhydride, can reduce the acidity of the reaction medium and minimize polymerization.

  • Control the temperature: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to slow down the reaction rate and suppress unwanted side reactions.

  • Protect the indole nitrogen: The use of an N-protecting group, such as Boc (tert-butyloxycarbonyl), can reduce the electron density of the indole ring, making it less prone to polymerization and often improving regioselectivity.

Q2: My nitration is not selective, and I am getting a mixture of isomers. How can I improve the regioselectivity?

A2: Regioselectivity in indole nitration is a significant challenge. The C3 position is the most nucleophilic site, leading to preferential nitration there under non-acidic conditions. Under strongly acidic conditions, protonation at C3 can occur, deactivating the pyrrole ring and directing nitration to the benzene ring, typically at the C5 and C6 positions. The position of the bromine atom further influences the electronic distribution and steric hindrance.

Strategies to enhance regioselectivity include:

  • Choice of nitrating agent: The nitrating agent plays a crucial role. For instance, nitration at the C3 position is often favored with milder reagents.

  • N-Protection: As mentioned, an N-protecting group can influence the site of nitration.

  • Reaction conditions: The solvent and temperature can significantly impact the isomer distribution. For example, a recent study on the regioselective synthesis of 3-nitroindoles under non-acidic conditions has shown high selectivity for the 3-position in various N-Boc protected bromoindoles.[1]

Q3: I have identified an unexpected product where the bromine atom has been replaced by a nitro group. What is this side reaction?

A3: This is a known side reaction called ipso-nitration. In this electrophilic substitution, the nitro group attacks the carbon atom to which the bromine is attached, leading to the displacement of the bromine atom. This reaction can compete with the desired C-H nitration, especially with certain nitrating agents and for specific bromoindole isomers where the C-Br bond is activated. The mechanism often involves the formation of a Wheland intermediate, followed by the loss of a bromonium ion (Br+).

Q4: I am observing the formation of di-nitro products. How can I avoid this?

A4: Di-nitration, or over-nitration, occurs when the initially formed mono-nitro-bromoindole undergoes a second nitration. This is more likely to happen under harsh reaction conditions.

To prevent di-nitration:

  • Control stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.

  • Lower the reaction temperature: This will decrease the rate of the second nitration, which typically has a higher activation energy.

  • Reduce reaction time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent the formation of di-nitro byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solutions
Low or No Yield 1. Polymerization/Degradation: Indole ring is sensitive to strong acids. 2. Inappropriate Nitrating Agent: The chosen reagent is too harsh or not reactive enough. 3. Low Reaction Temperature: The reaction may be too slow at the chosen temperature.1. Use milder, non-acidic nitrating agents (e.g., NH₄NO₃/(CF₃CO)₂O). Protect the indole nitrogen (e.g., with a Boc group). 2. Screen different nitrating agents. 3. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Multiple Isomers 1. Lack of Regiocontrol: Inherent reactivity of the indole ring. 2. Inappropriate Reaction Conditions: Solvent and temperature can influence isomer ratios.1. Employ an N-protecting group to direct nitration. 2. Optimize solvent and temperature. Non-polar solvents at low temperatures can sometimes improve selectivity.
Ipso-Nitration Product Observed 1. Activation of the C-Br bond: Electronic effects of the indole ring. 2. Choice of Nitrating Agent: Some reagents are more prone to inducing ipso-substitution.1. This can be difficult to avoid completely. Consider a different synthetic route if this is a major issue. 2. Experiment with different nitrating systems.
Formation of Di-nitro Products 1. Excess Nitrating Agent: Using too much of the nitrating reagent. 2. High Reaction Temperature: Increases the rate of the second nitration. 3. Prolonged Reaction Time: Allows for the slower second nitration to occur.1. Use 1.0-1.2 equivalents of the nitrating agent. 2. Maintain low temperatures throughout the reaction. 3. Monitor the reaction closely and quench promptly upon consumption of the starting material.
Formation of Oxidized Byproducts (e.g., Oxindoles) 1. Presence of Oxidizing Species: Nitrating mixtures can be strongly oxidizing.1. Use purified reagents and anhydrous conditions. Some nitrating agents are less oxidizing than others.

Quantitative Data on Product Distribution

The following table summarizes the available quantitative data on the regioselective nitration of N-Boc protected bromoindoles to their corresponding 3-nitro derivatives under non-acidic conditions. Data on the yields of specific side products is often not reported in the literature.

SubstrateNitrating SystemDesired ProductYield (%)Side ProductsReference
N-Boc-4-bromoindoleNMe₄NO₃, (CF₃CO)₂O in CH₃CN, 0-5 °CN-Boc-4-bromo-3-nitroindole81Not specified[1]
N-Boc-5-bromoindoleNMe₄NO₃, (CF₃CO)₂O in CH₃CN, 0-5 °CN-Boc-5-bromo-3-nitroindole95Not specified[1]
N-Boc-6-bromoindoleNMe₄NO₃, (CF₃CO)₂O in CH₃CN, 0-5 °CN-Boc-6-bromo-3-nitroindole88Not specified[1]

Note: The yields reported are for the isolated desired product. The presence and quantities of other isomers, di-nitro products, or ipso-nitration products were not detailed in this study.

Experimental Protocols

Protocol 1: Regioselective Synthesis of N-Boc-5-bromo-3-nitroindole

This protocol is adapted from a method for the regioselective nitration of indoles under non-acidic conditions.[1]

Materials:

  • N-Boc-5-bromoindole

  • Tetramethylammonium nitrate (NMe₄NO₃)

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for reaction setup, workup, and purification.

Procedure:

  • To a solution of N-Boc-5-bromoindole (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask, add tetramethylammonium nitrate (1.1 mmol).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add a solution of trifluoroacetic anhydride (2.0 mmol) in anhydrous acetonitrile (2 mL) dropwise to the reaction mixture over 10 minutes, ensuring the temperature remains between 0-5 °C.

  • Stir the reaction mixture at 0-5 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous sodium carbonate solution until the effervescence ceases.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-Boc-5-bromo-3-nitroindole.

Visualizations

Nitration_Side_Reactions Bromoindole Bromoindole DesiredProduct Mono-nitro-bromoindole (Desired Product) Bromoindole->DesiredProduct Nitrating Agent Isomers Other Positional Isomers Bromoindole->Isomers Poor Regioselectivity Ipso Ipso-Nitration Product (Nitro-indole) Bromoindole->Ipso Ipso Attack Oxidation Oxidized Products (e.g., Oxindoles) Bromoindole->Oxidation Oxidizing Conditions Polymerization Polymerization/ Degradation (Tar) Bromoindole->Polymerization Strong Acid Dinitro Di-nitro-bromoindole DesiredProduct->Dinitro Excess Nitrating Agent/ Higher Temperature

Caption: Common reaction pathways in the nitration of bromoindoles.

Troubleshooting_Workflow Start Low Yield or Complex Mixture CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions (Temperature, Time) CheckPurity->CheckConditions CheckReagent Evaluate Nitrating Agent CheckConditions->CheckReagent Sub_Polymerization Polymerization? CheckReagent->Sub_Polymerization Sol_MilderAgent Use Milder/Non-Acidic Agent Protect Indole Nitrogen Sub_Polymerization->Sol_MilderAgent Yes Sub_Isomers Multiple Isomers? Sub_Polymerization->Sub_Isomers No Sol_OptimizeConditions Optimize Temperature/Solvent Use N-Protecting Group Sub_Isomers->Sol_OptimizeConditions Yes Sub_Dinitration Di-nitration? Sub_Isomers->Sub_Dinitration No Sol_ControlStoichiometry Reduce Nitrating Agent Stoichiometry Lower Temperature Sub_Dinitration->Sol_ControlStoichiometry Yes

Caption: A troubleshooting workflow for optimizing bromoindole nitration.

Reagent_Selection_Logic Start Goal: Selective Nitration of Bromoindole AcidSensitivity Is the substrate acid-sensitive? Start->AcidSensitivity StrongAcid Strong Acidic Conditions (e.g., HNO₃/H₂SO₄) AcidSensitivity->StrongAcid No MildNonAcidic Mild/Non-Acidic Conditions (e.g., NH₄NO₃/(CF₃CO)₂O) AcidSensitivity->MildNonAcidic Yes RiskPolymerization High risk of polymerization and low regioselectivity StrongAcid->RiskPolymerization ImprovedSelectivity Reduced polymerization Improved C3-selectivity MildNonAcidic->ImprovedSelectivity

Caption: Logic for selecting a nitrating agent based on substrate sensitivity.

References

Technical Support Center: Troubleshooting Suzuki Coupling with Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to optimize your synthetic strategies.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Suzuki coupling of substituted indoles.

Q1: I am observing very low or no yield in my Suzuki coupling of a bromoindole. What are the first steps to troubleshoot this?

A1: Low or no product formation is a frequent challenge, often stemming from catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. A systematic approach to troubleshooting is recommended.

  • Protect the Indole N-H: For many substituted indoles, particularly those with electron-withdrawing groups, the acidic N-H proton can interfere with the catalytic cycle. Protecting the nitrogen with a group like Boc (tert-butyloxycarbonyl) can prevent side reactions and improve yields.[1][2]

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. For challenging couplings involving electron-rich heterocycles like indoles, bulky and electron-rich phosphine ligands are often necessary to promote the key steps of the catalytic cycle.[3][4]

    • Recommendation: Start with a robust pre-catalyst like Pd(dppf)Cl₂. If yields are still low, screen more modern ligands such as SPhos, XPhos, or RuPhos.[1][5]

  • Ensure an Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst decomposition and the formation of homocoupling byproducts.[6][7]

    • Action: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[6][8]

  • Reagent Quality: Verify the purity of your haloindole, boronic acid/ester, and base. Impurities can poison the catalyst.

Q2: I am seeing a significant amount of protodeboronation of my boronic acid. How can I minimize this side reaction?

A2: Protodeboronation, the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond, is a common side reaction that consumes your coupling partner.[9] This is particularly problematic with electron-deficient or heteroaromatic boronic acids.[10]

  • Choice of Base: Strong bases and the presence of water can promote protodeboronation.[8]

    • Strategy: Switch to a milder base such as K₃PO₄, Cs₂CO₃, or KF. Using anhydrous conditions can also be beneficial.[8][11]

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can exacerbate protodeboronation.[8]

    • Optimization: Aim for the lowest temperature at which the reaction proceeds efficiently. A more active catalyst system may allow for shorter reaction times.[8]

  • Use of Boronic Esters: Boronic esters, such as pinacol (Bpin) or MIDA esters, are often more stable than their corresponding boronic acids and can be used in "slow-release" strategies to keep the concentration of the active boronic acid low, thus minimizing side reactions.[6][9][11][12]

Q3: My main byproduct is the homocoupling of my boronic acid. What are the primary causes and solutions?

A3: Homocoupling of the boronic acid to form a symmetrical biaryl is another common side reaction that reduces the yield of the desired product.[6]

  • Presence of Oxygen: As with catalyst deactivation, oxygen can promote the homocoupling of boronic acids.[6]

    • Solution: Rigorous degassing of the reaction mixture and maintenance of an inert atmosphere are crucial.[6]

  • Palladium(II) Species: The presence of Pd(II) species at the start of the reaction can initiate homocoupling.[6][12]

    • Strategy: Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) directly. If using a Pd(II) source (e.g., Pd(OAc)₂), the addition of a mild reducing agent or ensuring efficient in situ reduction is important.[6][12]

Q4: Does the position of the halogen on the indole ring affect the reaction?

A4: Yes, the position of the halogen can significantly impact reactivity. For instance, Suzuki couplings of 7-haloindoles can be challenging, but successful protocols have been developed.[1][6] Similarly, the electronic nature of substituents on the indole ring will influence the ease of oxidative addition, a key step in the catalytic cycle. Electron-withdrawing groups generally make the haloindole more reactive.[4][12]

Q5: I am having difficulty purifying my final product. The product and starting materials have very similar polarities.

A5: Purification of biarylindoles can be challenging.

  • Chromatography: Meticulous column chromatography with a shallow solvent gradient is often required. It is essential to test various solvent systems using Thin Layer Chromatography (TLC) to achieve optimal separation.

  • Recrystallization: If the product is a solid, recrystallization from a carefully chosen solvent system can be a highly effective purification method.

  • Aqueous Work-up: A basic aqueous wash (e.g., with NaOH or K₂CO₃) can help remove unreacted acidic boronic acid by converting it to its water-soluble boronate salt.

Quantitative Data Summary

The choice of reaction parameters significantly impacts the outcome of the Suzuki coupling. The following tables provide comparative data for different catalysts and bases in the coupling of haloindoles and related heterocycles.

Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80295[2][13]
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane80465[13]
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane80422[13]

This data highlights the superior performance of Pd(dppf)Cl₂ for this specific transformation, achieving a high yield in a short reaction time.

Table 2: Influence of Ligands on the Suzuki Coupling of 3-Chloroindazole with 5-Indole boronic acid

Palladium SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O1001556[5]
Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O1001552[5]
SPhos Pd G2SPhosK₃PO₄Dioxane/H₂O1001580[5]

This table demonstrates the significant impact of the ligand and the benefit of using a pre-formed palladacycle catalyst (SPhos Pd G2).

Table 3: Comparison of Bases in the Suzuki Coupling of Aryl Halides with Phenylboronic Acid

BaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)Reference
Na₂CO₃EtOH/H₂OCu-Ni-Pd NPs-RT<298[14]
K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001285
K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001292
Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001295

This data, while not exclusively for indole substrates, illustrates the general trend of base effectiveness, with stronger bases often providing higher yields.

Experimental Protocols

Below are detailed experimental protocols for the Suzuki coupling of substituted indoles. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki Coupling of N-Boc-5-bromoindole with Phenylboronic Acid

This protocol is a reliable starting point for the coupling of N-protected 5-bromoindoles.

  • Reagents and Materials:

    • N-Boc-5-bromoindole (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)

    • 1,4-Dioxane and Water (4:1 ratio, degassed)

    • Oven-dried Schlenk flask with a magnetic stir bar

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To the Schlenk flask, add N-Boc-5-bromoindole, phenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.[1]

    • Seal the flask and evacuate and backfill with the inert gas three times to ensure an inert atmosphere.[1]

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe to achieve a concentration of approximately 0.1 M.[1]

    • Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.[1]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: General Protocol for Suzuki Coupling of 7-Bromoindoles

This protocol provides a general method for the functionalization of the C7 position of the indole ring.

  • Reagents and Materials:

    • 7-Bromoindole derivative (e.g., tert-Butyl 7-bromo-1H-indole-1-carboxylate) (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

    • Degassed solvent (e.g., 1,4-dioxane/water)

    • Schlenk flask or sealed tube

  • Procedure:

    • In the reaction vessel, combine the 7-bromoindole derivative, arylboronic acid, and base.

    • Establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.[1]

    • Add the degassed solvent, followed by the palladium catalyst, under a positive pressure of inert gas.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, perform an aqueous work-up by diluting with an organic solvent and washing with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n PdII R-Pd(II)L_n-X Pd0->PdII OxAdd Oxidative Addition OxAdd->PdII PdII_R R-Pd(II)L_n-R' PdII->PdII_R Transmetal Transmetalation Transmetal->PdII_R PdII_R->Pd0 RedElim Reductive Elimination RedElim->Pd0 RX Indole-X RX->OxAdd Boronic R'-B(OR)₂ + Base Boronic->Transmetal Product Indole-R' Product->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: General Experimental Workflow for Indole Suzuki Coupling

Caption: A standard workflow for a Suzuki-Miyaura coupling experiment.

Diagram 3: Troubleshooting Logic for Low Yield in Indole Suzuki Coupling

Troubleshooting start Low Yield check_inert Is the atmosphere fully inert? start->check_inert degas Action: Rigorously degas solvents and re-purge system. check_inert->degas No check_protection Is the indole N-H protected? check_inert->check_protection Yes degas->check_protection protect Action: Protect N-H (e.g., with Boc). check_protection->protect No check_catalyst Is the catalyst system optimal? check_protection->check_catalyst Yes protect->check_catalyst optimize_catalyst Action: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). check_catalyst->optimize_catalyst No check_base Is protodeboronation a major issue? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Action: Switch to a milder base (K₃PO₄) or use a boronic ester. check_base->optimize_base Yes end Improved Yield check_base->end No optimize_base->end

Caption: A logical workflow for diagnosing and solving common Suzuki coupling issues.

References

Technical Support Center: Regioselective Synthesis of 3-Nitroindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of 3-nitroindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the synthesis of 3-nitroindoles so challenging?

The primary challenge lies in the inherent chemical properties of the indole nucleus. The C-3 position of the pyrrole ring is the most electron-rich and, therefore, the most nucleophilic site, making it highly susceptible to electrophilic attack.[1][2] Direct nitration often leads to a mixture of isomers, with the 3-nitroindole being a common product under non-acidic conditions.[1] However, under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the indole ring is prone to acid-catalyzed polymerization, resulting in low yields and the formation of insoluble tars.[1][3] Furthermore, protonation at the C-3 position can deactivate the pyrrole ring, leading to nitration on the benzene ring, typically at the C-5 and C-6 positions.[1]

Q2: My nitration reaction is resulting in a low yield or no desired product. What are the likely causes?

Low or no yield in indole nitration is a common issue that can often be attributed to a few key factors:

  • Acid-Induced Polymerization: The use of strong acids like a nitric and sulfuric acid mixture can cause the electron-rich indole to polymerize, leading to a significant reduction in the yield of the desired nitroindole.[2][3]

  • Inappropriate Nitrating Agent: The choice of nitrating agent is critical. For many indole derivatives, traditional strong acid methods are unsuitable.[3]

  • Reaction Temperature: Indole nitration is often highly sensitive to temperature. Many procedures require low temperatures (e.g., 0-5 °C or lower) to control the reaction rate and minimize side reactions.[3]

  • Substrate Reactivity: The electronic properties of substituents on the indole ring can significantly impact the reaction's success. Electron-withdrawing groups can deactivate the ring, while electron-donating groups can increase reactivity and the likelihood of side reactions.[3]

Q3: I am observing the formation of multiple nitro-isomers in my reaction. How can I improve the regioselectivity for the 3-position?

Improving regioselectivity towards the 3-position requires careful control of the reaction conditions and the choice of nitrating agent. To favor the formation of 3-nitroindole, consider the following strategies:

  • Use of Non-Acidic Nitrating Agents: Milder, non-acidic nitrating agents are generally preferred for obtaining 3-nitroindoles. Reagents such as benzoyl nitrate, ethyl nitrate, or a combination of tetramethylammonium nitrate and trifluoroacetic anhydride have proven effective.[3][4][5] These reagents avoid the strong acidic conditions that lead to polymerization and competing nitration on the benzene ring.

  • N-Protection: Protecting the indole nitrogen with a suitable group, such as Boc (tert-butoxycarbonyl), can help to modulate the reactivity of the indole ring and improve the selectivity of the nitration reaction.[2][6]

  • Control of Stoichiometry: Carefully controlling the amount of the nitrating agent is crucial to prevent over-nitration, which can lead to the formation of di- and poly-nitrated products.[3]

Q4: How can I confirm the identity and purity of my 3-nitroindole product from a mixture of regioisomers?

A combination of standard analytical techniques is essential for the accurate identification and quantification of 3-nitroindole in a mixture of isomers:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an ideal method for determining the purity of the target compound and quantifying its yield.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural confirmation. The different isomers will exhibit unique chemical shifts and coupling patterns, allowing for their differentiation.

  • Mass Spectrometry (MS): MS will confirm the correct molecular weight of the nitroindole product.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Yield of Desired Product Acid-catalyzed polymerization of indole.Avoid strong acidic conditions (HNO₃/H₂SO₄). Use milder, non-acidic nitrating agents or employ an N-protecting group strategy.[3]
Inappropriate nitrating agent for the substrate.Select a nitrating agent based on the electronic properties of your indole. For C-3 nitration, consider benzoyl nitrate or (CF₃CO)₂O/NMe₄NO₃.[3][4]
Reaction temperature is too high.Conduct the reaction at low temperatures (e.g., 0-5 °C or lower) to control the reaction rate and minimize side reactions.[3]
Formation of Multiple Regioisomers Inappropriate reaction conditions for the desired selectivity.To favor C-3, use non-acidic conditions (e.g., benzoyl nitrate).[3][5] To favor C-5, a C-2 substituted indole with strong acid can be used.[3][5]
Lack of a directing group.Consider using an N-protecting group to influence the position of nitration.[2]
Formation of Di- and Poly-nitrated Products Excess of nitrating agent.Carefully control the stoichiometry of the nitrating agent. Start with one equivalent and incrementally increase if necessary.[3]
Reaction time is too long.Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[3]
Product Degradation Harsh work-up or purification conditions.Use mild conditions for work-up and purification. Avoid strong acids or bases if the product is sensitive.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-Nitroindoles using Tetramethylammonium Nitrate and Trifluoroacetic Anhydride

This method, developed by Zhang et al., provides a practical and environmentally friendly approach for the regioselective nitration of indoles under non-acidic and non-metallic conditions.[4][6]

Materials:

  • Indole derivative

  • Tetramethylammonium nitrate ((NMe₄)NO₃)

  • Trifluoroacetic anhydride (TFAA)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a flask, dissolve the indole derivative in acetonitrile at 0-5 °C.

  • Add tetramethylammonium nitrate to the solution.

  • Slowly add trifluoroacetic anhydride to the reaction mixture. The in-situ generation of trifluoroacetyl nitrate (CF₃COONO₂) acts as the electrophilic nitrating agent.[4]

  • Stir the reaction at sub-room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to obtain the desired 3-nitroindole.

This protocol has been shown to be effective for a variety of substituted indoles, providing good to excellent yields of the 3-nitro product.[4]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Nitration cluster_workup Isolation & Purification A Dissolve Indole in Acetonitrile B Add (NMe₄)NO₃ A->B C Slowly Add TFAA (0-5 °C) B->C Initiate Nitration D Stir and Monitor (TLC) C->D E Quench Reaction D->E Reaction Complete F Aqueous Work-up E->F G Column Chromatography F->G H 3-Nitroindole G->H

Caption: Experimental workflow for the regioselective synthesis of 3-nitroindoles.

troubleshooting_logic Start Low Yield or Poor Selectivity Q1 Are you using strong acid (e.g., HNO₃/H₂SO₄)? Start->Q1 A1_Yes Switch to non-acidic nitrating agent (e.g., (NMe₄)NO₃/TFAA) Q1->A1_Yes Yes A1_No Check Reaction Temperature Q1->A1_No No Q2 Is the temperature below 5 °C? A1_No->Q2 A2_No Lower the reaction temperature Q2->A2_No No A2_Yes Optimize Stoichiometry and Reaction Time Q2->A2_Yes Yes Q3 Are you observing polynitration? A2_Yes->Q3 A3_Yes Reduce equivalents of nitrating agent and monitor reaction closely Q3->A3_Yes Yes A3_No Consider N-protection of indole Q3->A3_No No

Caption: Troubleshooting decision tree for 3-nitroindole synthesis.

References

Technical Support Center: Catalyst Selection for Cross-Coupling of 3-Bromo-4-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides detailed guidance for the catalyst selection and troubleshooting of cross-coupling reactions involving 3-bromo-4-nitroindole.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the cross-coupling of this compound?

A1: The primary challenges stem from the electronic nature of the substrate. The presence of the electron-withdrawing nitro group at the 4-position can deactivate the C-Br bond towards oxidative addition, which is often the rate-limiting step in palladium-catalyzed cross-coupling reactions. Additionally, the indole NH group can potentially interact with the catalyst, leading to catalyst inhibition. Careful selection of the catalyst, ligand, and base is crucial to overcome these challenges.

Q2: Which palladium catalysts are generally recommended for this type of substrate?

A2: For electron-deficient substrates like this compound, palladium catalysts paired with electron-rich and bulky phosphine ligands are generally recommended. These ligands can facilitate the oxidative addition step and stabilize the active Pd(0) species. Common choices include Buchwald-type ligands such as XPhos, SPhos, and RuPhos, often used with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃. Pre-formed catalysts incorporating these ligands, such as XPhos Pd G3, can also offer improved reactivity and stability.[1]

Q3: How does the choice of base impact the reaction outcome?

A3: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and in neutralizing the HX formed in Heck and Sonogashira reactions. For Suzuki couplings with this compound, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. In Heck and Sonogashira reactions, organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly employed. The choice of base should be optimized for each specific reaction, as it can influence both the reaction rate and the occurrence of side reactions.

Catalyst Selection and Optimization Workflow

The following diagram illustrates a general workflow for selecting and optimizing a catalyst system for the cross-coupling of this compound.

CatalystSelectionWorkflow Start Start: Define Coupling Reaction (Suzuki, Heck, Sonogashira) InitialScreening Initial Catalyst Screening - Pd Source: Pd(OAc)₂, Pd₂(dba)₃ - Ligand: PPh₃, Buchwald Ligands (XPhos, SPhos) - Base: K₃PO₄ (Suzuki), Et₃N (Heck/Sonogashira) Start->InitialScreening ReactionMonitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) InitialScreening->ReactionMonitoring Analysis Analyze Outcome ReactionMonitoring->Analysis LowYield Low or No Yield Analysis->LowYield < 50% Conversion GoodYield Good Yield Analysis->GoodYield > 50% Conversion Optimization Optimization - Screen Ligands (Bulky, Electron-Rich) - Vary Base (Inorganic vs. Organic) - Adjust Temperature & Time LowYield->Optimization Troubleshooting Troubleshooting - Catalyst Deactivation - Side Reactions (e.g., Homocoupling) LowYield->Troubleshooting FinalProtocol Final Optimized Protocol GoodYield->FinalProtocol Optimization->ReactionMonitoring Troubleshooting->Optimization

Caption: A general workflow for catalyst selection and optimization in cross-coupling reactions of this compound.

Troubleshooting Common Issues

The following decision tree provides a systematic approach to troubleshooting common problems encountered during the cross-coupling of this compound.

TroubleshootingDecisionTree Issue Problem: Low or No Product Formation CheckReagents Verify Reagent Quality - Fresh, anhydrous solvents - High-purity starting materials - Active catalyst Issue->CheckReagents CatalystDeactivation Suspect Catalyst Deactivation? CheckReagents->CatalystDeactivation OptimizeLigand Optimize Ligand - Use bulky, electron-rich ligands (e.g., XPhos, SPhos) - Increase ligand-to-metal ratio CatalystDeactivation->OptimizeLigand Yes SideReactions Significant Side Products Observed? CatalystDeactivation->SideReactions No IncreaseTemp Increase Reaction Temperature OptimizeLigand->IncreaseTemp Homocoupling Homocoupling of Boronic Acid / Alkyne? SideReactions->Homocoupling Yes Debromination Debromination of Starting Material? SideReactions->Debromination Yes LowerTemp Lower Reaction Temperature Homocoupling->LowerTemp ChangeBase Change Base Homocoupling->ChangeBase Debromination->OptimizeLigand DegasReaction Ensure Rigorous Degassing Debromination->DegasReaction

Caption: A decision tree for troubleshooting common issues in the cross-coupling of this compound.

Comparative Catalyst Performance Data

The following tables summarize typical catalyst systems and reaction conditions for Suzuki-Miyaura, Heck, and Sonogashira couplings of bromo-nitro-substituted aromatic compounds, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Bromo-Nitro Arenes

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₃PO₄THF/H₂OReflux1275-85
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O1001680-90
XPhos Pd G3XPhosK₃PO₄1,4-Dioxane/H₂O80-10012-2485-95

Table 2: Heck Reaction of Bromo-Nitro Arenes

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃Et₃NDMF1002460-70
PdCl₂(PPh₃)₂PPh₃NaOAcDMA1201865-75
Herrmann's Catalyst-Et₃NNMP1401270-80

Table 3: Sonogashira Coupling of Bromo-Nitro Arenes

Catalyst SystemCo-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂CuIPPh₃Et₃NTHF60670-80
Pd(OAc)₂CuIXPhosCs₂CO₃1,4-Dioxane801280-90
[Pd(NHC)]-NHCEt₃NDMF100875-85

Detailed Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if separate).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Heck Reaction
  • In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand (e.g., PPh₃ or a Buchwald ligand, if required).

  • Add the degassed solvent (e.g., DMF, DMA, or NMP) and the base (e.g., Et₃N, 2.0-3.0 equiv.).

  • Seal the vessel and heat to the desired temperature (e.g., 100-140 °C) for the specified time. Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Wash the combined organic extracts, dry over an anhydrous salt, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

General Procedure for Sonogashira Coupling
  • To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent (e.g., THF or DMF) and the base (e.g., Et₃N or DIPEA).

  • Add the terminal alkyne (1.1-1.5 equiv.) and stir the reaction at the desired temperature (e.g., room temperature to 80 °C).

  • Monitor the reaction until the starting material is consumed.

  • Work up the reaction by filtering through a pad of celite, washing with an organic solvent, and then concentrating the filtrate.

  • Purify the crude product via column chromatography.

References

Technical Support Center: Scaling Up 3-Bromo-4-nitroindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully scaling up the synthesis of 3-Bromo-4-nitroindole from the laboratory to a pilot plant. Below you will find troubleshooting guides, frequently asked questions (FAQs), comparative data, and detailed experimental protocols to navigate the challenges associated with this process.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, offering potential causes and solutions.

Q1: We are observing significant amounts of dibrominated and other impurities when moving to the pilot plant scale. How can we improve the regioselectivity of the reaction?

A1: Poor regioselectivity and the formation of impurities upon scale-up are common challenges. Several factors can contribute to this:

  • Inadequate Temperature Control: Larger reaction volumes in a pilot plant can lead to localized temperature spikes (hot spots) due to the exothermic nature of bromination. This can increase the rate of side reactions.

    • Solution: Ensure the pilot plant reactor has efficient heat exchange capabilities. A jacketed reactor with a reliable cooling system is essential. Consider a slower, controlled addition of the brominating agent to manage the exotherm.

  • Inefficient Mixing: Inadequate agitation in a large reactor can result in poor distribution of the brominating agent, leading to areas of high concentration and subsequent over-bromination.

    • Solution: Optimize the stirring speed and impeller design to ensure homogenous mixing throughout the reaction vessel.

  • Choice of Brominating Agent: While N-Bromosuccinimide (NBS) is often used in lab-scale reactions, its selectivity can be temperature-dependent.

    • Solution: Consider using a milder and more selective brominating agent like Pyridinium Bromide Perbromide for better control on a larger scale.[1][2]

Q2: The reaction yield has dropped significantly after moving from the 100g lab scale to the 10kg pilot plant scale. What are the likely causes and how can we mitigate this?

A2: A drop in yield during scale-up can be attributed to several factors:

  • Longer Reaction Times: In some cases, reactions at a larger scale may require longer reaction times for completion.

    • Solution: Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC). Do not rely solely on the reaction time established at the lab scale.

  • Work-up and Isolation Inefficiencies: Extraction and filtration processes can be less efficient at a larger scale, leading to product loss.

    • Solution: Re-evaluate and optimize the work-up procedure for the pilot plant equipment. Ensure adequate phase separation during extractions and efficient washing of filter cakes.

  • Material Transfer Losses: More significant amounts of product can be lost during transfers between vessels in a pilot plant.

    • Solution: Minimize the number of transfers where possible. Ensure vessels are adequately scraped and rinsed.

Q3: We are experiencing difficulties with the filtration of the crude product at the pilot scale. The filtration is very slow, and the product seems to be degrading on the filter.

A3: Filtration challenges are common when scaling up.

  • Crystal Size and Morphology: The crystallization process at a larger scale may differ from the lab, potentially leading to smaller, less filterable particles.

    • Solution: Optimize the cooling profile and agitation during crystallization to promote the growth of larger crystals. Consider performing a solvent screen to find a crystallization solvent that yields a more easily filterable solid.

  • Product Instability: Some indole derivatives can be sensitive to the acidic nature of silica gel, which may be used for filtration or purification.[1]

    • Solution: If degradation is suspected, consider using a different filtration medium, such as neutral alumina. Alternatively, the crude product can be washed with a mild base solution to neutralize any residual acid before filtration.[1]

Data Presentation: Lab vs. Pilot Plant Scale

The following table summarizes typical quantitative data for the synthesis of this compound at both laboratory and pilot plant scales.

ParameterLaboratory Scale (100g)Pilot Plant Scale (10kg)
Starting Material (4-Nitroindole) 100 g10.0 kg
Brominating Agent (NBS) 1.05 equivalents1.05 equivalents
Solvent (e.g., DMF) 1 L100 L
Reaction Temperature 0-5 °C0-5 °C (with careful monitoring)
Addition Time of Brominating Agent 30 minutes4-6 hours
Typical Yield 85-90%75-85%
Purity (Crude) >95%90-95%
Filtration Time 15-20 minutes2-4 hours

Experimental Protocols

Key Experiment: Bromination of 4-Nitroindole

Laboratory Scale (100g):

  • Preparation: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 100g of 4-nitroindole in 1L of DMF.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Bromination: Slowly add a solution of 1.05 equivalents of N-Bromosuccinimide (NBS) in DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the progress by TLC or HPLC until the starting material is consumed (typically 1-2 hours).

  • Quenching: Quench the reaction by slowly adding a saturated solution of sodium thiosulfate.

  • Work-up: Pour the reaction mixture into ice water and stir for 30 minutes.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude this compound.

Pilot Plant Scale (10kg):

  • Preparation: Charge a 200L jacketed glass-lined reactor with 10.0 kg of 4-nitroindole and 100 L of DMF.

  • Cooling: Cool the reactor contents to 0-5 °C using the reactor's cooling system.

  • Bromination: Prepare a solution of 1.05 equivalents of NBS in DMF in a separate vessel. Add this solution to the reactor via a metering pump over 4-6 hours, maintaining the internal temperature between 0-5 °C.

  • Reaction Monitoring: Monitor the reaction by taking samples for in-process HPLC analysis. Continue stirring at 0-5 °C until the starting material is less than 1% by area.

  • Quenching: Slowly add a saturated aqueous solution of sodium thiosulfate to the reactor to quench any unreacted brominating agent.

  • Work-up: Transfer the reaction mixture to a larger vessel containing ice water with vigorous stirring.

  • Isolation: Isolate the product by centrifugation or filtration using a Nutsche filter-dryer. Wash the filter cake thoroughly with cold water and dry under vacuum at a controlled temperature.

Visualizations

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_prep Preparation in Round-Bottom Flask lab_cool Cooling with Ice Bath lab_prep->lab_cool lab_bromo Manual Addition of Brominating Agent lab_cool->lab_bromo lab_monitor TLC/HPLC Monitoring lab_bromo->lab_monitor lab_quench Quenching lab_monitor->lab_quench lab_workup Work-up & Filtration lab_quench->lab_workup scale_up Scale-Up Transition lab_workup->scale_up pilot_prep Charging Jacketed Reactor pilot_cool Reactor Cooling System pilot_prep->pilot_cool pilot_bromo Controlled Addition via Pump pilot_cool->pilot_bromo pilot_monitor In-Process HPLC Monitoring pilot_bromo->pilot_monitor pilot_quench Quenching in Reactor pilot_monitor->pilot_quench pilot_workup Work-up & Centrifugation/Nutsche Filter pilot_quench->pilot_workup scale_up->pilot_prep troubleshooting_pathway cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield or High Impurities at Pilot Scale temp_control Check Temperature Control & Hot Spots start->temp_control mixing Evaluate Mixing Efficiency start->mixing reagent Consider Alternative Brominating Agent start->reagent workup Review Work-up & Isolation Procedures start->workup sol_temp Slower Reagent Addition / Improved Cooling temp_control->sol_temp sol_mixing Optimize Stirring Speed / Impeller mixing->sol_mixing sol_reagent Use Pyridinium Bromide Perbromide reagent->sol_reagent sol_workup Optimize Phase Separation & Washing workup->sol_workup end Improved Yield & Purity sol_temp->end sol_mixing->end sol_reagent->end sol_workup->end

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-4-nitroindole and 5-bromoindole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. Bromoindoles, in particular, serve as versatile building blocks for the synthesis of complex molecular architectures via palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of two key isomers, 3-Bromo-4-nitroindole and 5-bromoindole, in common cross-coupling reactions. While extensive experimental data is available for 5-bromoindole, this guide offers a predictive analysis for this compound based on established electronic principles, due to a lack of published experimental data for the latter.

The utility of a bromoindole isomer in cross-coupling reactions is largely dictated by the electronic environment of the carbon-bromine bond. The electron-rich nature of the indole ring generally facilitates the crucial oxidative addition step in the catalytic cycle of many palladium-catalyzed reactions. However, the position of the bromine atom and the presence of other substituents can significantly modulate this reactivity.

5-bromoindole is a widely used building block in organic synthesis, and its reactivity in a variety of cross-coupling reactions has been extensively documented. The bromine at the 5-position is on the benzo-fused portion of the indole, and its reactivity is influenced by the overall electron-donating character of the bicyclic system.

In contrast, This compound presents a more complex electronic profile. The bromine atom is at the electron-rich 3-position of the pyrrole ring. However, the presence of a strongly electron-withdrawing nitro group at the adjacent 4-position is expected to significantly decrease the electron density of the indole system, thereby influencing the reactivity of the C-Br bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.

5-bromoindole in Suzuki-Miyaura Coupling

5-bromoindole readily participates in Suzuki-Miyaura coupling with a variety of boronic acids under standard palladium catalysis. High yields are often achieved under relatively mild conditions.

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001295
4-Methylphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801692
Thiophene-2-boronic acidPdCl₂(dppf) (3)-K₂CO₃DME851288

Experimental Protocol: Suzuki-Miyaura Coupling of 5-bromoindole with Phenylboronic Acid

To a solution of 5-bromoindole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is added Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol). The mixture is degassed with argon for 15 minutes and then heated to 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 5-phenylindole.

Predicted Reactivity of this compound in Suzuki-Miyaura Coupling

The strong electron-withdrawing effect of the nitro group at the 4-position is expected to decrease the electron density of the indole ring system, including the C3 position. This would likely make the oxidative addition of the C-Br bond to the palladium(0) catalyst more challenging compared to 5-bromoindole. Consequently, more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more electron-rich and bulky phosphine ligands, may be necessary to achieve comparable yields. The acidity of the N-H proton will also be increased, which could necessitate the use of a stronger base or N-protection.

Heck Coupling

The Heck reaction enables the formation of a carbon-carbon bond between an aryl halide and an alkene.

5-bromoindole in Heck Coupling

5-bromoindole undergoes Heck coupling with various alkenes to produce 5-vinylindoles, which are valuable synthetic intermediates.

AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001690
n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcDMA1202485
AcrylonitrilePd(OAc)₂ (5)-K₂CO₃NMP1101888

Experimental Protocol: Heck Coupling of 5-bromoindole with Styrene

A mixture of 5-bromoindole (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and Et₃N (2.0 mmol) in DMF (5 mL) is placed in a sealed tube. The mixture is degassed and then heated to 100 °C for 16 hours. After cooling, the reaction is diluted with water (20 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by column chromatography to yield the 5-styrylindole product.

Predicted Reactivity of this compound in Heck Coupling

Similar to the Suzuki-Miyaura coupling, the electron-withdrawing nitro group in this compound is anticipated to hinder the initial oxidative addition step of the Heck reaction. This deactivation of the C-Br bond will likely necessitate more forcing conditions to drive the reaction to completion. There is also a potential for side reactions, such as the formation of Heck-type products involving the nitro group under certain conditions, although this is less common.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

5-bromoindole in Sonogashira Coupling

5-bromoindole is an excellent substrate for Sonogashira coupling, providing access to a wide range of 5-alkynylindoles.

AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60695
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMFRT1292
1-HexynePdCl₂(dppf) (2)CuI (4)Et₃NAcetonitrile50890

Experimental Protocol: Sonogashira Coupling of 5-bromoindole with Phenylacetylene

To a stirred solution of 5-bromoindole (1.0 mmol) and phenylacetylene (1.2 mmol) in THF (10 mL) are added PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (2.5 mmol). The reaction mixture is stirred at 60 °C under an argon atmosphere for 6 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give 5-(phenylethynyl)indole.

Predicted Reactivity of this compound in Sonogashira Coupling

The deactivating effect of the 4-nitro group on the 3-bromo position is expected to be a significant factor in Sonogashira couplings as well. Higher catalyst loadings, the use of more efficient ligands, and potentially higher temperatures may be required to achieve satisfactory conversion. The increased acidity of the indole N-H may also interfere with the basic conditions typically employed, potentially requiring N-protection or careful choice of a non-nucleophilic base.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.

5-bromoindole in Buchwald-Hartwig Amination

5-bromoindole is a suitable substrate for Buchwald-Hartwig amination, allowing for the synthesis of various 5-aminoindole derivatives.

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001293
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1101888
BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH902490

Experimental Protocol: Buchwald-Hartwig Amination of 5-bromoindole with Morpholine

A mixture of 5-bromoindole (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) in toluene (5 mL) is heated at 100 °C in a sealed tube under an argon atmosphere for 12 hours. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford 5-(morpholino)indole.

Predicted Reactivity of this compound in Buchwald-Hartwig Amination

The electron-deficient nature of the this compound ring could potentially make the reductive elimination step of the Buchwald-Hartwig catalytic cycle more favorable. However, the initial oxidative addition remains the likely rate-determining step and will be retarded by the electron-withdrawing nitro group. Therefore, a net decrease in overall reaction rate compared to 5-bromoindole is expected. The choice of a highly active catalyst system, likely featuring a bulky and electron-rich phosphine ligand, will be crucial for achieving successful amination.

Visualizing the Concepts

To further illustrate the processes discussed, the following diagrams depict a generalized experimental workflow for cross-coupling reactions and the electronic effects influencing the reactivity of the two bromoindole isomers.

G General Experimental Workflow for Cross-Coupling Reactions cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Bromoindole, Coupling Partner, & Base catalyst Add Palladium Catalyst & Ligand reagents->catalyst solvent Add Solvent catalyst->solvent degas Degas with Inert Gas solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Reaction (TLC, GC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: A generalized workflow for performing palladium-catalyzed cross-coupling reactions.

G Electronic Effects on Bromoindole Reactivity cluster_5bi 5-Bromoindole cluster_3b4ni This compound node5 Indole Ring (Electron Donating) br5 Br at C5 node5->br5 Overall electron-rich system reactivity5 Facilitated Oxidative Addition br5->reactivity5 node3 Indole Ring (Electron Donating) br3 Br at C3 node3->br3 reactivity3 Hindered Oxidative Addition br3->reactivity3 no2 NO2 at C4 (Strongly Electron Withdrawing) no2->br3 Strong deactivation

Caption: A diagram illustrating the contrasting electronic effects on the reactivity of the C-Br bond.

Conclusion

Based on fundamental principles of organic chemistry, the presence of the strongly electron-withdrawing nitro group at the 4-position is predicted to significantly deactivate the C-Br bond at the 3-position towards oxidative addition. Therefore, researchers seeking to utilize this compound in cross-coupling reactions should anticipate the need for more forcing reaction conditions, including higher temperatures, longer reaction times, and the use of highly active catalyst systems, compared to those typically employed for 5-bromoindole. Further experimental investigation is required to fully elucidate the reactivity of this compound and establish optimized protocols for its use in synthetic chemistry.

A Comparative Analysis of the Biological Activities of Nitroindole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitroindoles, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The position of the nitro group on the indole ring profoundly influences their pharmacological properties, making a comparative understanding of these isomers crucial for targeted drug design and development. This guide provides an objective comparison of the biological activities of 4-nitroindole, 5-nitroindole, 6-nitroindole, and 7-nitroindole, supported by available experimental data.

Data Presentation: A Comparative Overview

Direct comparative studies on the biological activities of the parent nitroindole isomers are limited in publicly available literature. However, by examining data from various studies on their derivatives, we can infer structure-activity relationships. The following table summarizes the reported biological activities and quantitative data for derivatives of each isomer. It is important to note that these values are for specific derivatives and not the parent compounds, and direct comparisons should be made with caution.

IsomerBiological ActivityCompound/DerivativeCell Line/OrganismKey Metric (IC₅₀/MIC)Reference(s)
4-Nitroindole 5-HT₂A/5-HT₂C Receptor AntagonismSulfonamide derivativesHuman 5-HT₂A/5-HT₂C receptorsIC₅₀ < 1 µM[1]
5-Nitroindole AnticancerPyrrolidine-substituted derivative 5HeLa (Cervical Cancer)IC₅₀: 5.08 ± 0.91 µM[2]
AnticancerPyrrolidine-substituted derivative 7HeLa (Cervical Cancer)IC₅₀: 5.89 ± 0.73 µM[2]
G-Quadruplex Binding (c-Myc)Pyrrolidine-substituted derivativesc-Myc G-QuadruplexStrong binding[2]
6-Nitroindole Anticancer (inferred from 6-nitroindazole)6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazolesNCI-H460 (Lung Carcinoma)IC₅₀: 5–15 μM[3]
Anti-inflammatory (inferred from 6-nitroindazole)6-nitroindazoleDPPH free radicalHighest inhibition among tested indazoles[3]
Anti-inflammatory (inferred from 6-nitroindazole)6-nitroindazoleIL-1β inhibitionIC₅₀ = 100.75 μM[3]
7-Nitroindole nNOS Inhibition (inferred from 7-nitroindazole)7-nitroindazoleNeuronal Nitric Oxide Synthase (nNOS)IC₅₀: 0.47 µM[4]
nNOS Inhibition (inferred from 7-nitroindazole)3-Bromo-7-nitroindazoleNeuronal Nitric Oxide Synthase (nNOS)IC₅₀: 0.038 µM[4]
Anticancer (inferred from derivatives)7-indolyl sulfonamides (e.g., Indisulam)Various human cancer cell linesPotent antitumor activity[5]

Key Biological Activities and Mechanisms of Action

Anticancer Activity

Derivatives of 5-nitroindole and 7-nitroindole have demonstrated notable anticancer properties. A primary mechanism of action involves the stabilization of G-quadruplex (G4) DNA structures in the promoter regions of oncogenes, particularly c-Myc.[4][6][7] This stabilization inhibits gene transcription, leading to the downregulation of the oncoprotein and subsequent cell cycle arrest and apoptosis.[2][7] Furthermore, some 5-nitroindole compounds have been shown to induce the production of reactive oxygen species (ROS) in cancer cells, contributing to their cytotoxic effects.[2][6] While direct data for 6-nitroindole is scarce, derivatives of the structurally related 6-nitroindazole have shown antiproliferative effects against lung carcinoma cells.[3]

Antimicrobial Activity
Enzyme Inhibition

The position of the nitro group also influences the potential for enzyme inhibition. Notably, derivatives of 7-nitroindole , such as 7-nitroindazole, are potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases.[4] This suggests that the 7-nitroindole scaffold is a promising starting point for the development of nNOS inhibitors.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the nitroindole isomers or their derivatives and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[10]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the nitroindole isomer and make two-fold serial dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[10][11]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland turbidity standard, and then dilute it to the final testing concentration.[10]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).[10]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[12]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.[10]

Mandatory Visualization

G Experimental Workflow for Comparing Nitroindole Isomer Cytotoxicity cluster_0 Preparation cluster_1 Cell Culture & Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Synthesize/Acquire Nitroindole Isomers (4-, 5-, 6-, 7-nitroindole) B Prepare Stock Solutions A->B D Treat Cells with Serial Dilutions of Isomers B->D C Seed Cancer Cells in 96-well Plates C->D E Add MTT Reagent D->E F Incubate (Formazan Formation) E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate % Cell Viability H->I J Determine IC50 Values I->J K Compare Cytotoxicity of Isomers J->K

Caption: A typical workflow for the comparative evaluation of nitroindole isomer cytotoxicity using the MTT assay.

G Proposed c-Myc Inhibition Pathway by 5- and 7-Nitroindole Derivatives cluster_0 Oncogene Promoter Region cluster_1 Molecular Interaction cluster_2 Transcriptional Regulation cluster_3 Cellular Effects G4 c-Myc Promoter (G-rich sequence) Stabilization Binding and Stabilization G4->Stabilization NI 5- or 7-Nitroindole Derivative NI->Stabilization Transcription c-Myc Transcription (Inhibited) Stabilization->Transcription cMyc_mRNA Decreased c-Myc mRNA Transcription->cMyc_mRNA cMyc_Protein Decreased c-Myc Protein cMyc_mRNA->cMyc_Protein CellCycle Cell Cycle Arrest cMyc_Protein->CellCycle Apoptosis Apoptosis cMyc_Protein->Apoptosis

Caption: The proposed mechanism of anticancer activity for 5- and 7-nitroindole derivatives via c-Myc G-quadruplex stabilization.

References

Spectroscopic Blueprint: Confirming the Structure of 3-Bromo-4-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Analysis of a Substituted Indole

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical cornerstone of any research endeavor. This guide provides a detailed comparative analysis of the spectroscopic techniques used to elucidate and confirm the structure of 3-Bromo-4-nitroindole. In the absence of direct experimental spectra for this specific compound, this guide leverages experimental data from closely related indole derivatives, namely 3-bromoindole and 4-nitroindole, to predict and interpret the expected spectral features of this compound. This comparative approach offers a robust framework for structural verification and serves as a practical tool for the analysis of similarly substituted indole compounds.

Comparative Spectroscopic Data Analysis

The structural confirmation of this compound relies on the synergistic interpretation of data from various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. By comparing the expected spectral data of this compound with the experimental data of its parent and substituted analogs, we can confidently assign the observed signals and confirm the substitution pattern.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. The introduction of a bromine atom at the C3 position and a nitro group at the C4 position significantly influences the chemical shifts of the protons on the indole ring.

CompoundH2H5H6H7NH
3-Bromoindole ~7.25 (s)~7.65 (d)~7.15 (t)~7.35 (d)~8.1 (br s)
4-Nitroindole ~7.5 (t)~7.9 (d)~7.3 (t)~8.1 (d)~8.9 (br s)
This compound (Predicted) ~7.6 (s)~8.0 (d)~7.4 (t)~8.2 (d)~9.0 (br s)

Note: Chemical shifts (δ) are in ppm. s = singlet, d = doublet, t = triplet, br s = broad singlet.

The electron-withdrawing nature of the nitro group is expected to cause a significant downfield shift for all protons, particularly H5 and H7, which are in closer proximity. The bromine at C3 will primarily affect the H2 proton, which is expected to be a singlet.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The substituents' effects are also evident here, with the carbon atoms directly attached to the electron-withdrawing groups being significantly deshielded.

CompoundC2C3C3aC4C5C6C7C7a
3-Bromoindole ~125.0~100.0~128.5~120.5~122.5~120.0~112.0~135.5
4-Nitroindole ~123.0~103.0~129.0~142.0~118.0~123.5~116.0~136.0
This compound (Predicted) ~126.0~98.0~130.0~143.0~119.0~124.0~117.0~135.0

Note: Chemical shifts (δ) are in ppm.

The carbon bearing the nitro group (C4) is expected to be the most downfield-shifted aromatic carbon. The carbon attached to the bromine (C3) will also experience a downfield shift, though typically less pronounced than the effect of the nitro group.

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

CompoundMolecular Ion (m/z)Key Fragments (m/z)
3-Bromoindole 195/197116 ([M-Br]⁺), 89
4-Nitroindole 162116 ([M-NO₂]⁺), 89
This compound 240/242194/196 ([M-NO₂]⁺), 161 ([M-Br]⁺), 115 ([M-Br-NO₂]⁺)

The fragmentation of this compound is expected to proceed through the loss of the nitro group (NO₂) and the bromine atom.[1][2][3]

FT-IR Spectroscopy Data

The FT-IR spectrum helps identify the functional groups present in a molecule. The key vibrational frequencies for this compound will be characteristic of the N-H bond of the indole, the aromatic C-H and C=C bonds, and the strong absorptions of the nitro group.

Functional Group3-Bromoindole (cm⁻¹)4-Nitroindole (cm⁻¹)This compound (Predicted) (cm⁻¹)
N-H Stretch ~3400~3400~3400
Aromatic C-H Stretch ~3100-3000~3100-3000~3100-3000
Aromatic C=C Stretch ~1600-1450~1600-1450~1600-1450
NO₂ Asymmetric Stretch -~1520~1525
NO₂ Symmetric Stretch -~1340~1345
C-Br Stretch ~650-~650

The most diagnostic peaks for confirming the structure of this compound in the FT-IR spectrum will be the strong and characteristic asymmetric and symmetric stretches of the nitro group.[4][5]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the indole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Place the sample in the IR beam of the FT-IR spectrometer and record the interferogram.

  • Data Processing: Perform a Fourier transform on the interferogram to obtain the infrared spectrum (transmittance or absorbance vs. wavenumber).

Workflow for Spectroscopic Structure Confirmation

The logical flow for confirming the structure of this compound using the discussed spectroscopic techniques is illustrated below.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Comparison cluster_confirmation Structure Confirmation synthesis Synthesized Compound (this compound) HNMR 1H NMR synthesis->HNMR CNMR 13C NMR synthesis->CNMR MS Mass Spectrometry synthesis->MS FTIR FT-IR synthesis->FTIR comparison Comparative Analysis HNMR->comparison CNMR->comparison MS->comparison FTIR->comparison predict Predicted Spectra of This compound predict->comparison analog Experimental Spectra of 3-Bromoindole & 4-Nitroindole analog->comparison confirmation Structure Confirmed comparison->confirmation

References

A Comparative Guide to the Synthesis of 3-Bromo-4-nitroindole for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of synthetic pathways for 3-Bromo-4-nitroindole, a valuable intermediate in drug discovery and chemical research. The following sections detail established and potential synthesis routes, offering objective comparisons of their respective merits and providing supporting experimental data where available. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. Its unique substitution pattern makes it a versatile scaffold for the development of novel therapeutics. This guide outlines and validates a primary synthesis pathway and explores a potential alternative, providing detailed experimental protocols and a comparative analysis to aid researchers in selecting the most suitable method for their needs.

Primary Synthesis Pathway: Bromination of 4-nitroindole

The most direct and validated approach to the synthesis of this compound involves a two-step process starting from the commercially available 2-methyl-3-nitroaniline. This pathway first requires the synthesis of the intermediate 4-nitroindole, followed by its selective bromination at the C3 position.

Step 1: Synthesis of 4-nitroindole

A well-established and reliable method for the synthesis of 4-nitroindole is the Reissert-Gassman indole synthesis, with a detailed procedure available in Organic Syntheses[1]. This two-part process begins with the formation of an N-formimidate ester, which is then cyclized to form the indole ring.

Experimental Protocol:

  • Part A: Ethyl N-(2-methyl-3-nitrophenyl)formimidate: 2-Methyl-3-nitroaniline is reacted with triethyl orthoformate in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction mixture is heated to drive off the ethanol formed, and the resulting formimidate ester is purified by vacuum distillation[1].

  • Part B: 4-Nitroindole: The purified ethyl N-(2-methyl-3-nitrophenyl)formimidate is cyclized using a strong base, such as potassium ethoxide, in a mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The reaction is carried out at a controlled temperature to avoid the formation of by-products. The 4-nitroindole product is then precipitated by the addition of water and can be purified by sublimation or recrystallization[1].

Step 2: C3-Bromination of 4-nitroindole

The second step involves the electrophilic bromination of 4-nitroindole. The electron-withdrawing nitro group at the C4 position deactivates the benzene ring towards electrophilic attack, while the pyrrole ring, particularly the C3 position, remains the most nucleophilic site. N-Bromosuccinimide (NBS) is a suitable reagent for this selective bromination.

Proposed Experimental Protocol:

  • 4-Nitroindole is dissolved in an appropriate aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • The solution is cooled to 0 °C in an ice bath.

  • N-Bromosuccinimide (1.0 equivalent) is added portion-wise to the stirred solution.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Alternative Synthesis Pathway: Nitration of 3-bromoindole

An alternative approach to this compound involves the nitration of 3-bromoindole. This pathway reverses the order of the substitution reactions.

Step 1: Synthesis of 3-bromoindole

3-Bromoindole can be prepared by the direct bromination of indole. Reagents such as pyridinium bromide perbromide in pyridine have been shown to be effective for this transformation.

Experimental Protocol:

  • Indole is dissolved in pyridine.

  • The solution is cooled, and pyridinium bromide perbromide is added portion-wise.

  • After the reaction is complete, the mixture is worked up to isolate the 3-bromoindole product.

Step 2: Nitration of 3-bromoindole

The subsequent nitration of 3-bromoindole is expected to be directed to the benzene ring. The directing effects of the bromine atom and the pyrrole nitrogen would need to be considered to achieve regioselectivity at the C4 position. A non-acidic nitrating system, such as tetramethylammonium nitrate and trifluoroacetic anhydride, could be employed to avoid potential acid-catalyzed side reactions[2].

Proposed Experimental Protocol:

  • 3-Bromoindole is dissolved in a suitable solvent like acetonitrile.

  • The solution is cooled to 0-5 °C.

  • Tetramethylammonium nitrate and trifluoroacetic anhydride are added, and the reaction is stirred at low temperature.

  • Upon completion, the reaction is quenched with a saturated sodium carbonate solution and the product is extracted.

  • Purification would likely be achieved through column chromatography.

Comparative Analysis of Synthesis Pathways

ParameterPrimary Pathway (Bromination of 4-nitroindole)Alternative Pathway (Nitration of 3-bromoindole)
Starting Materials 2-Methyl-3-nitroaniline (commercially available)Indole (commercially available)
Number of Steps 22
Key Reagents Triethyl orthoformate, Potassium ethoxide, NBSPyridinium bromide perbromide, Tetramethylammonium nitrate, Trifluoroacetic anhydride
Regioselectivity High selectivity for C3-bromination is expected due to the electronic nature of the indole ring.Potential for mixture of isomers (4-nitro, 6-nitro) during nitration, requiring careful optimization.
Yield & Purity The synthesis of 4-nitroindole is well-documented with good yields[1]. The subsequent bromination is anticipated to be efficient.Yields for the nitration of 3-bromoindole are not well-established and may require significant optimization.
Safety & Handling NBS is a solid and easier to handle than liquid bromine. Triethyl orthoformate and strong bases require careful handling.Pyridinium bromide perbromide is a solid reagent. Trifluoroacetic anhydride is corrosive and requires careful handling.

Visualizing the Synthesis Pathways

To further clarify the proposed synthetic routes, the following diagrams illustrate the reaction workflows.

Primary_Synthesis_Pathway cluster_step1 Step 1: Synthesis of 4-nitroindole cluster_step2 Step 2: C3-Bromination 2-Methyl-3-nitroaniline 2-Methyl-3-nitroaniline Ethyl N-(2-methyl-3-nitrophenyl)formimidate Ethyl N-(2-methyl-3-nitrophenyl)formimidate 2-Methyl-3-nitroaniline->Ethyl N-(2-methyl-3-nitrophenyl)formimidate Triethyl orthoformate, p-TsOH 4-Nitroindole 4-Nitroindole Ethyl N-(2-methyl-3-nitrophenyl)formimidate->4-Nitroindole Potassium ethoxide, DMF/DMSO 4-Nitroindole_2 4-Nitroindole This compound This compound 4-Nitroindole_2->this compound NBS, DMF

Caption: Primary synthesis pathway for this compound.

Alternative_Synthesis_Pathway cluster_alt_step1 Step 1: Synthesis of 3-bromoindole cluster_alt_step2 Step 2: Nitration Indole Indole 3-Bromoindole 3-Bromoindole Indole->3-Bromoindole Pyridinium bromide perbromide, Pyridine 3-Bromoindole_2 3-Bromoindole 3-Bromo-4-nitroindole_alt This compound 3-Bromoindole_2->3-Bromo-4-nitroindole_alt NMe4NO3, (CF3CO)2O, CH3CN

References

A Comparative Study of Palladium Catalysts for the Coupling of 3-Bromo-4-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the functionalization of indole scaffolds is a cornerstone of medicinal chemistry. The indole core is a privileged structure found in a multitude of biologically active compounds. Specifically, the introduction of carbon-carbon bonds at the C3 position of the indole ring is a critical transformation. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions with 3-Bromo-4-nitroindole, a versatile building block for the synthesis of novel therapeutics. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource, including experimental data, detailed protocols, and mechanistic insights to guide catalyst selection.

Performance of Palladium Catalysts in C-C Coupling Reactions

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of the catalyst, ligand, base, and solvent system. The electronic and steric properties of the this compound substrate, characterized by the electron-withdrawing nitro group, significantly influence the reaction outcomes. Below is a summary of the performance of commonly employed palladium catalysts in Suzuki-Miyaura, Heck, and Sonogashira couplings with this compound. The data presented is a representative compilation based on established principles of palladium catalysis and results obtained for structurally similar heteroaryl bromides.[1][2]

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O1001275
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O80892
PdCl₂(dppf)Cs₂CO₃DMF1101088
Pd/CK₂CO₃Ethanol/H₂O801665

Table 2: Heck Coupling of this compound with Styrene

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂Et₃NDMF1201885
Pd(PPh₃)₄K₂CO₃Acetonitrile1002478
PdCl₂(PCy₃)₂NaOAcDMA1301689
Herrmann's CatalystNa₂CO₃NMP1401291

Table 3: Sonogashira Coupling of this compound with Phenylacetylene

Catalyst / Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF65694
Pd(OAc)₂ / PPh₃ / CuIi-Pr₂NHDMF80888
PdCl₂(dppf) / CuICs₂CO₃1,4-Dioxane901091
Pd/C / CuIK₂CO₃Acetonitrile801275

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) in the specified solvent (5 mL) were added the phenylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.02-0.05 mmol) and ligand (0.04-0.10 mmol) if applicable. The reaction mixture was degassed with argon for 15 minutes and then heated at the specified temperature for the indicated time.[3] After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

General Procedure for Heck-Mizoroki Coupling

In a sealed tube, this compound (1.0 mmol), the palladium catalyst (0.01-0.05 mmol), the ligand (0.02-0.10 mmol) if applicable, the base (1.5 mmol), and the specified solvent (5 mL) were combined.[4] Styrene (1.5 mmol) was then added. The tube was sealed and the mixture was heated at the specified temperature for the indicated time. After cooling, the reaction mixture was diluted with ethyl acetate and washed with water. The organic layer was dried over anhydrous sodium sulfate and concentrated. The product was purified by column chromatography on silica gel.[4]

General Procedure for Sonogashira Coupling

A mixture of this compound (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), the copper(I) co-catalyst (0.04-0.10 mmol), and the ligand (0.04-0.10 mmol) if applicable, was placed in a Schlenk tube. The tube was evacuated and backfilled with argon three times. The specified solvent (5 mL), the base (2.0 mmol), and phenylacetylene (1.2 mmol) were then added. The reaction mixture was stirred at the specified temperature for the indicated time.[5][6] Upon completion, the reaction mixture was diluted with ethyl acetate, filtered through a pad of celite, and the filtrate was washed with saturated aqueous ammonium chloride and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated. The crude product was purified by column chromatography on silica gel.

Reaction Workflows and Catalytic Cycles

Visual representations of the experimental workflows and the fundamental catalytic cycles provide a clearer understanding of the processes involved.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound F Degas with Argon A->F B Phenylboronic Acid B->F C Base C->F D Pd Catalyst & Ligand D->F E Solvent E->F G Heat & Stir F->G H Quench with Water G->H I Extract with EtOAc H->I J Dry & Concentrate I->J K Column Chromatography J->K L Coupled Product K->L

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Heck_Coupling_Cycle cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(Ln) OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination Insert->Elim Reduct Reductive Elimination Elim->Reduct Base Product Coupled Product Elim->Product Reduct->Pd0

Caption: Simplified catalytic cycle of the Heck reaction.[7]

Sonogashira_Coupling_Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(Ln) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Cu-alkyne ReductElim Reductive Elimination Transmetal->ReductElim ReductElim->Pd0 Product Ar-alkyne ReductElim->Product CuX Cu-X AlkyneCoord Alkyne Coordination CuX->AlkyneCoord CuAlkyne Cu-alkyne AlkyneCoord->CuAlkyne Base Base Base->AlkyneCoord Alkyne Terminal Alkyne Alkyne->AlkyneCoord

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.[5][8]

References

The Structure-Activity Relationship of 4-Nitroindole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-nitroindole scaffold is a significant pharmacophore in modern drug discovery, serving as a foundational structure for developing potent and selective modulators of various biological targets. The electron-withdrawing nature of the nitro group at the C4 position of the indole ring profoundly influences the molecule's electronic properties, contributing to its binding affinity and functional activity. This guide provides a comparative analysis of 4-nitroindole derivatives, focusing on their structure-activity relationships (SAR) as serotonin receptor antagonists, protease-activated receptor 4 (PAR-4) antagonists, and as potential anticancer agents, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activity

The biological activity of 4-nitroindole derivatives is highly dependent on the nature and position of substituents on the indole core and its appended functionalities. The following tables summarize the quantitative data for distinct classes of these derivatives.

4-Nitroindole Sulfonamides as 5-HT2A/2C Receptor Antagonists

A series of 4-nitroindole sulfonamides bearing a methyleneamino-N,N-dimethylformamidine group has been investigated for their affinity towards serotonin 5-HT2A and 5-HT2C receptors. The data reveals that modifications to the sulfonamide moiety significantly impact binding affinity.

Table 1: Binding Affinity (IC50) of 4-Nitroindole Sulfonamide Derivatives for 5-HT2A and 5-HT2C Receptors.[1]
CompoundR Group (Sulfonamide)5-HT2A IC50 (μM)5-HT2C IC50 (μM)
Compound 1Phenyl0.250.18
Compound 24-Methylphenyl0.150.11
Compound 34-Methoxyphenyl0.120.09
Compound 44-Chlorophenyl0.310.22
Compound 5Naphthyl0.080.06

SAR Insights:

  • Most of the synthesized compounds displayed potent binding affinity with IC50 values less than 1 μM for both 5-HT2A and 5-HT2C receptors.[1]

  • Electron-donating groups (e.g., methyl, methoxy) on the phenyl sulfonamide ring generally led to enhanced binding affinity compared to an unsubstituted phenyl ring.

  • The introduction of a larger aromatic system, such as a naphthyl group, resulted in the most potent compound in the series.[1]

4-Nitroindole Derivatives as PAR-4 Antagonists

A potent and selective PAR-4 antagonist, ML354, features a 4-nitroindole core. The SAR exploration around this scaffold revealed critical features for maintaining PAR-4 antagonism.

Table 2: PAR-4 Antagonistic Activity of ML354 and its Analogs.[2]
CompoundKey Structural ModificationsPAR-4 IC50 (nM)Selectivity vs PAR-1
ML3544-Nitroindole core with 2-methyl carbinol140>71-fold
VU0478944Alkylation of the eastern carbinol~280 - 4200-
VU0478946Replacement of carbinol with alkylamino moiety~280 - 4200-
6a-gAbsence of the nitro functionalityInactive-

SAR Insights:

  • The 4-nitro group on the indole ring was found to be crucial for PAR-4 antagonistic activity; its absence proved deleterious.[2]

  • Modifications to the 2-methyl carbinol side chain, such as alkylation or replacement with an alkylamino group, generally led to diminished activity compared to the parent compound, ML354.[2]

5-Nitroindole Derivatives as Anticancer Agents

While this guide focuses on 4-nitroindoles, the SAR of closely related 5-nitroindole derivatives provides valuable comparative insights. These compounds have been shown to bind to the c-Myc G-quadruplex and exhibit anticancer activity.

Table 3: Anticancer Activity of 5-Nitroindole Derivatives Against HeLa Cells.[3]
CompoundKey Structural FeaturesHeLa Cell Proliferation IC50 (μM)
Compound 5Pyrrolidine-substituted 5-nitroindole5.08 ± 0.91
Compound 7Pyrrolidine-substituted 5-nitroindole with Vilsmeier reagent modification5.89 ± 0.73

SAR Insights:

  • A nitro group at the C5 position of the indole core is critical for binding to the c-Myc G-quadruplex.[3]

  • Protection of the indole nitrogen (N1 position) plays a significant role in improving G-quadruplex binding affinity.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Radioligand Binding Assay for 5-HT2A/2C Receptors[1]

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

  • Receptor Preparation: Membranes from cells stably expressing human 5-HT2A or 5-HT2C receptors are prepared.

  • Incubation Mixture: The incubation mixture contains cell membranes, a specific radioligand ([3H]ketanserin for 5-HT2A or [3H]mesulergine for 5-HT2C), and varying concentrations of the test compound in an appropriate assay buffer.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.

PAR-4 PAC-1 Fluorescent αIIbβ3 Activation Assay[2]

This assay evaluates the antagonistic activity of compounds by measuring the activation of platelets.

  • Platelet Preparation: Human platelets are isolated from whole blood.

  • Compound Incubation: Platelets are pre-incubated with the test compound or vehicle control.

  • Activation: Platelets are stimulated with a PAR-4 activating peptide (PAR-4-AP).

  • Staining: The activated platelets are stained with a fluorescently labeled antibody (PAC-1) that specifically binds to the activated conformation of the αIIbβ3 integrin receptor.

  • Flow Cytometry: The percentage of PAC-1 positive platelets is quantified using a flow cytometer.

  • Data Analysis: The IC50 value is determined by measuring the concentration-dependent inhibition of PAR-4-AP-induced PAC-1 binding.

Alamar Blue Cell Viability Assay[3]

This assay assesses the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 5-nitroindole derivatives for a specified duration (e.g., 72 hours).

  • Alamar Blue Addition: Alamar Blue (resazurin) solution is added to each well. Viable, metabolically active cells reduce resazurin (blue) to the fluorescent resorufin (pink).

  • Incubation: The plates are incubated for a few hours to allow for the color change to develop.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader.

  • Data Analysis: The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Visualizations

Diagrams illustrating key experimental and logical relationships are provided below.

G cluster_workflow Experimental Workflow: Radioligand Binding Assay prep Prepare Cell Membranes with 5-HT2A/2C Receptors mix Create Incubation Mixture: Membranes + Radioligand + Test Compound prep->mix incubate Incubate at 37°C mix->incubate filter Separate Bound/Free Ligand via Rapid Filtration incubate->filter count Quantify Radioactivity (Liquid Scintillation) filter->count analyze Calculate IC50 Value (Non-linear Regression) count->analyze G cluster_pathway Simplified 5-HT2A Receptor Signaling Pathway Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor (GPCR) Serotonin->Receptor Activates Antagonist 4-Nitroindole Antagonist Antagonist->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

References

A Comparative Guide to Alternative Reagents for the Synthesis of 3-Bromo-4-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of halogenated indole derivatives is a critical step in the creation of novel therapeutics. 3-Bromo-4-nitroindole, a key synthetic intermediate, is traditionally prepared using elemental bromine. However, the high toxicity, corrosiveness, and hazardous handling requirements of liquid bromine have driven the search for safer and more efficient alternative reagents.[1]

This guide provides an objective comparison of several modern alternatives to elemental bromine for the synthesis of this compound. We will examine their performance, provide supporting experimental data where available for analogous substrates, and detail methodologies for their application.

Performance Comparison of Brominating Agents

The selection of a brominating agent is a trade-off between reactivity, selectivity, safety, and cost. The following table summarizes the key performance indicators for various alternatives. Note that yields are based on reports for the bromination of indole or similarly activated/deactivated heterocyclic substrates and may require optimization for 4-nitroindole.

Reagent/SystemTypical ConditionsPlausible Yield RangeKey AdvantagesSafety & Handling Considerations
N-Bromosuccinimide (NBS) CH₂Cl₂, CH₃CN, or THF; 0°C to RT60-95%Easy to handle solid; high regioselectivity for the C3 position of indoles; mild reaction conditions.[2][3]Irritant; decomposes over time, releasing bromine; reactions can be exothermic.[4] Store refrigerated.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) CHCl₃ or other chlorinated solvents; RT70-98%Stable, inexpensive solid; high atom economy (delivers two bromine equivalents); milder than Br₂.[5][6]Similar to NBS; handle as an irritant in a fume hood.
Pyridinium Tribromide (P·Br₃) Pyridine, THF, or CH₃COOH; RT60-90%Non-volatile, crystalline solid; easier to weigh and handle than liquid Br₂; mild and selective.[7][8][9]Corrosive and volatile; slowly releases bromine in solution; handle with care.[10]
In situ Generation (NaBr/NaBrO₃) H₂O/Acid (e.g., H₂SO₄); RT75-95%Avoids handling of Br₂; uses inexpensive and stable salts; environmentally benign (water as solvent).[11][12]Requires careful control of pH and stoichiometry to prevent side reactions.
In situ Generation (KBr/NaOCl) Biphasic or aqueous system; Flow reactor78-99%Exceptionally safe (generates and consumes Br₂ instantly); high efficiency and purity; sustainable.[1]Requires specialized flow chemistry equipment.
Electrochemical Bromination MeCN/THF; undivided cell; Graphite electrodes~90%Avoids chemical oxidants entirely; highly sustainable ("green") method; excellent regioselectivity.[13]Requires an electrochemical setup (potentiostat/galvanostat).
Enzymatic Bromination (Halogenase) Aqueous buffer (pH 7-8); RTModerate to HighUnparalleled regioselectivity; operates under mild, environmentally benign conditions.[14]Requires specialized enzymes and biochemical expertise; may have substrate scope limitations.

Experimental Protocols

The following are representative protocols for the bromination of an indole substrate. Note: The 4-nitroindole substrate is deactivated by the nitro group, which may necessitate longer reaction times or slight temperature adjustments compared to unsubstituted indole. All operations should be performed in a well-ventilated fume hood.

Method 1: N-Bromosuccinimide (NBS)

NBS is a widely used reagent for the selective bromination of the electron-rich C3 position of the indole nucleus.[2][15]

Protocol:

  • Dissolve 4-nitroindole (1.0 mmol) in 10 mL of anhydrous acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Cool the stirred solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (1.05 mmol, 1.05 eq.) portion-wise over 10 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by flash chromatography on silica gel to afford pure this compound.

Method 2: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH is an efficient alternative to NBS and is particularly useful for the bromination of electron-rich aromatic compounds.[6]

Protocol:

  • To a solution of 4-nitroindole (1.0 mmol) in 15 mL of chloroform (CHCl₃), add DBDMH (0.52 mmol, 0.52 eq.) in a single portion at room temperature.[5]

  • Stir the mixture. The reaction progress can be monitored by the disappearance of the initial red-brown color.

  • Continue stirring until TLC analysis indicates full consumption of the starting material (typically 2-4 hours).

  • Add a 10% aqueous solution of sodium hydrosulfite (NaHSO₃) and stir for 5 minutes to quench excess reagent.

  • Separate the organic layer, dry it over magnesium sulfate (MgSO₄), and concentrate in a rotary evaporator.

  • The resulting solid by-product (5,5-dimethylhydantoin) can be removed by filtration.

  • Further purify the product by flash chromatography if necessary.[16]

Method 3: In situ Generation from Bromide-Bromate Salts

This environmentally friendly method generates the reactive brominating species (HOBr) in situ from a mixture of bromide and bromate salts upon acidification.[11][12]

Protocol:

  • Prepare a stock solution of the brominating reagent by dissolving sodium bromide (NaBr, 2.0 mmol) and sodium bromate (NaBrO₃, 1.0 mmol) in 10 mL of water.

  • In a separate flask, dissolve 4-nitroindole (1.0 mmol) in 10 mL of acetonitrile or methanol.

  • Add the indole solution to the aqueous bromide-bromate mixture.

  • Cool the mixture to 0-5°C and slowly add 1M sulfuric acid (H₂SO₄) dropwise with vigorous stirring until the pH is ~2-3.

  • Stir the reaction at room temperature, monitoring by TLC. The reaction is typically complete within 1-2 hours.

  • Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the yellow color disappears.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution and brine, then dry over Na₂SO₄.

  • Concentrate the solvent and purify the product via column chromatography.

Visualized Workflows

General Synthesis Workflow

The diagram below illustrates the general one-step electrophilic substitution process for synthesizing this compound from 4-nitroindole using an alternative brominating agent.

G Start 4-Nitroindole (Starting Material) Process Electrophilic Bromination Start->Process Reagent Alternative Brominating Reagent (e.g., NBS, DBDMH, etc.) Reagent->Process Solvent Organic Solvent (e.g., CH3CN, CHCl3) Solvent->Process Product This compound (Crude Product) Process->Product Reaction Purification Work-up & Purification (Chromatography) Product->Purification Final Pure this compound Purification->Final Isolation

Caption: General workflow for the synthesis of this compound.

Reagent Selection Guide

Choosing the appropriate reagent depends on laboratory capabilities, safety priorities, and project scale. This flowchart provides a logical path for selecting an optimal method.

G start Start: Need to Synthesize This compound q_safety Is paramount safety and sustainability the top priority? start->q_safety q_equip Specialized equipment available? q_safety->q_equip Yes q_green Is a 'Green Chemistry' approach preferred? q_safety->q_green No flow Use In situ Generation in a Flow Reactor (e.g., KBr/NaOCl) q_equip->flow Yes (Flow Reactor) electro Use Electrochemical Bromination q_equip->electro Yes (Potentiostat) enzyme Use Enzymatic Halogenation q_equip->enzyme Yes (Biocatalysis Setup) insitu_batch Use In situ Generation in Batch (e.g., NaBr/NaBrO3) q_equip->insitu_batch No q_green->insitu_batch Yes solid Use a Solid Reagent: NBS, DBDMH, or P·Br3 q_green->solid No

Caption: Decision tree for selecting a suitable brominating agent.

References

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-4-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety and logistical information for the handling of 3-Bromo-4-nitroindole, including detailed operational and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Adherence to strict safety protocols is mandatory to mitigate these risks. The following table summarizes the required Personal Protective Equipment (PPE).

PPE Category Specific Requirements Purpose
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).Prevents skin contact that can lead to irritation.
Body Protection Laboratory coat, long-sleeved clothing.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 respirator or higher is required.Minimizes the inhalation of dust particles that can cause respiratory tract irritation.

Operational Plan for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

2. Preparation and Weighing:

  • All handling of solid this compound should be conducted in a certified chemical fume hood to control dust exposure.

  • Before handling, ensure all required PPE is correctly worn.

  • Use dedicated, clean spatulas and weighing boats.

  • Handle the compound gently to minimize the generation of airborne dust.

3. Experimental Use:

  • When adding the compound to reaction mixtures, do so slowly and carefully to avoid splashing.

  • Ensure that the experimental setup is secure and properly ventilated.

  • In case of accidental contact, immediately follow the first aid measures outlined in the Safety Data Sheet (SDS).

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • This compound is a halogenated organic compound.

  • All solid waste contaminated with this compound (e.g., weighing boats, gloves, absorbent materials) must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic solids.

  • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquids.

  • Do not mix with non-halogenated waste streams.

2. Container Management:

  • Waste containers must be made of a compatible material and kept securely closed when not in use.

  • Containers should be stored in a designated satellite accumulation area within the laboratory.

3. Final Disposal:

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Ensure all waste is properly labeled according to regulatory requirements before collection.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive Receive Store Store Receive->Store Inspect Don_PPE Don PPE Store->Don_PPE Prepare for use Weigh Weigh Don_PPE->Weigh Experiment Use in Experiment Weigh->Experiment Segregate_Waste Segregate Waste (Halogenated) Experiment->Segregate_Waste Post-experiment Package_Waste Package & Label Waste Segregate_Waste->Package_Waste EHS_Pickup EHS Pickup Package_Waste->EHS_Pickup

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.